4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
Description
Properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-3-6-13(7-4-8)9-2-5-11-10(14)12-9/h2,5,8H,3-4,6-7H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATYAMONBOVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640043 | |
| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011408-60-8 | |
| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Characterization of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
The following technical guide details the characterization, synthesis, and validation of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol . This document is structured for researchers requiring rigorous structural confirmation and purity analysis of this pyrimidine scaffold, a common intermediate in kinase inhibitor discovery.
Executive Chemical Profile
This compound represents a critical building block in medicinal chemistry, combining a pyrimidine-2-thiol core (often serving as a latent electrophile via S-alkylation or oxidation) with a 4-methylpiperidine solubilizing tail.
| Property | Data |
| IUPAC Name | 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol |
| Molecular Formula | |
| Molecular Weight | 209.31 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyrimidine N), ~7.5 (Thiol/Thione) |
| Key Feature | Exists in a Thione-Thiol Tautomeric Equilibrium |
Synthesis & Impurity Profile
To accurately characterize the compound, one must understand its genesis. The most robust synthesis involves a Nucleophilic Aromatic Substitution (
Synthesis Workflow (Graphviz)
The following diagram outlines the primary synthetic route and potential side reactions that generate impurities (e.g., bis-substitution or disulfide formation).
Figure 1: Synthetic pathway and critical impurity origins.[1][2][3][4][5] Note that air oxidation can rapidly lead to the disulfide dimer.
Structural Characterization (The Core)[7][8]
The Tautomerism "Gotcha"
Researchers often misinterpret the NMR of pyrimidine-2-thiols because they expect a thiol (-SH) signal. In polar solvents (DMSO-
-
Thiol Form: Favored in gas phase/non-polar solvents.
-
Thione Form: Favored in polar solvents (DMSO). Expect a broad NH signal downfield (
> 12 ppm), not a sharp SH signal.
Figure 2: Tautomeric equilibrium. Characterization data below reflects the dominant Thione form.
Predicted NMR Data (DMSO- )
Based on fragment analysis of analogous 4-aminopyrimidine-2-thiones.
H NMR (400 MHz, DMSO-
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.60 | br s | 1H | NH | Diagnostic: Confirms thione tautomer. Disappears with |
| 7.75 | d ( | 1H | Py-H6 | Deshielded; adjacent to ring Nitrogen. |
| 6.35 | d ( | 1H | Py-H5 | Shielded; ortho to electron-donating piperidine. |
| 4.40 | br d | 2H | Pip-H | |
| 2.90 | br t | 2H | Pip-H | |
| 1.65 | m | 2H | Pip-H | |
| 1.55 | m | 1H | Pip-CH | Methine proton at C4 of piperidine. |
| 1.10 | m | 2H | Pip-H | |
| 0.92 | d ( | 3H | CH | Characteristic doublet for the methyl group. |
C NMR (100 MHz, DMSO-
)
-
C=S (Thione): ~175 ppm (Most downfield signal).
-
C4 (Ipso-amine): ~162 ppm.
-
C6 (Aromatic): ~154 ppm.
-
C5 (Aromatic): ~102 ppm (Upfield due to resonance donation from piperidine).
-
Piperidine Carbons: ~45 ppm (N-C), ~33 ppm, ~30 ppm, ~21 ppm (
).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+ESI)
-
Theoretical [M+H]
: 210.13 -
Observed [M+H]
: 210.1 ± 0.1 -
Fragmentation Pattern:
-
Loss of Methylpiperidine fragment is common.
-
Dimer peak [2M+H]
at 419.2 may be observed if concentration is high. -
Disulfide Impurity: Watch for a peak at [2M-2H+H]
417.1 (indicates oxidation).
-
Infrared Spectroscopy (FT-IR)
-
: 3100–3200 cm
(Broad, weak). -
: 1150–1200 cm
(Characteristic thione stretch). -
Absence of: Sharp
at 2500–2600 cm (further confirming thione solid state).
Functional Validation Protocol
To prove the identity beyond spectral data, perform a functional reactivity test . The thiol/thione group is nucleophilic and will react rapidly with alkyl halides.
Protocol: S-Alkylation Confirmation
-
Dissolve 10 mg of the compound in 0.5 mL DMSO.
-
Add 1.1 equivalents of Methyl Iodide (MeI) and 2 equivalents of
. -
Stir at RT for 15 minutes.
-
Analyze by LC-MS:
-
Shift: Peak should shift from 210.1
224.1 (+14 Da for Methyl). -
Mechanism: Confirms the presence of the free Thiol/Thione moiety.
-
Experimental Procedures
Standard Synthesis (S Ar)
Use this protocol if you need to synthesize or re-synthesize the standard.
-
Charge a reaction flask with 4-chloro-2-mercaptopyrimidine (1.0 eq) and Ethanol (10 vol).
-
Add 4-methylpiperidine (1.2 eq) and Triethylamine (2.0 eq).
-
Reflux the mixture (
) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).-
Note: The starting material is UV active. The product will be more polar.
-
-
Workup: Cool to RT. Concentrate the solvent to ~20% volume.
-
Precipitation: Add cold water. The product (thione form) often precipitates as a solid. Filter and wash with water.[6][7]
-
Purification: If oil forms, extract with EtOAc, dry over
, and recrystallize from EtOH/Water.
Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 290 nm (thione
).
References
-
Tautomerism of Pyrimidine-2-thiols
- Title: "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."
- Source: Canadian Journal of Chemistry.
-
URL:[Link]
- Relevance: Establishes the dominance of the thione form in solution, critical for interpreting NMR d
-
Synthetic Methodology (
on Pyrimidines):- Title: "2-Mercaptopyrimidine Synthesis via Nucleophilic Substitution."
- Source: Organic Syntheses, Coll. Vol. 5, p.703.
-
URL:[Link]
- Relevance: Provides the foundational protocol for handling chloropyrimidine precursors.
-
Fragment Characterization (4-Methylpiperidine)
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. ashdin.com [ashdin.com]
- 4. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine, 4-methyl- [webbook.nist.gov]
Strategic Architectures: A Technical Guide to the Discovery and Synthesis of Bioactive Pyrimidine Derivatives
Abstract
The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for a vast array of nucleotide antimetabolites, kinase inhibitors, and antimicrobial agents.[1][2][3] This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the rational design and synthesis of bioactive pyrimidine derivatives. We integrate structure-activity relationship (SAR) logic with modern synthetic protocols—specifically multicomponent reactions and palladium-catalyzed cross-couplings—to accelerate lead optimization.
Part 1: Rational Design & Structure-Activity Relationships (SAR)[2][4]
The Privileged Scaffold Hypothesis
Pyrimidine is not merely a DNA base mimic; it is a versatile template capable of orienting substituents in precise vectors to engage biological targets.[3][4] The planar, electron-deficient ring allows for
Positional Logic in Lead Optimization
To design a potent inhibitor, one must treat the pyrimidine ring as a coordinate system.
| Position | Structural Role | Optimization Strategy |
| C2 & C4 | H-Bonding Interface | These positions mimic the adenine hinge-binding region of ATP. Amino (-NH2) or urea substitutions here are critical for donor-acceptor motifs in kinase inhibitors (e.g., EGFR, VEGFR). |
| C5 | Steric/Electronic Gate | Substituents here (Halogens, Alkyls) modulate lipophilicity (LogP) and metabolic stability. A bulky group at C5 can induce a "propeller twist," forcing the molecule into a conformation that fits specific hydrophobic pockets. |
| C6 | Solubility & Pharmacokinetics | Often used to attach solubilizing tails (e.g., morpholine, piperazine) or to extend the molecule into the solvent-exposed region of the protein, improving ADME properties. |
Visualization: The Iterative Design Cycle
The following diagram illustrates the closed-loop process of discovering pyrimidine-based drugs, moving from in silico docking to wet-lab synthesis and bioassay validation.
Figure 1: The iterative drug discovery cycle, emphasizing the feedback loop between biological data and structural refinement.
Part 2: Synthetic Methodologies
Pathway A: The Modern Biginelli Reaction
For the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), the Biginelli reaction is the gold standard. While the classical 1893 method (ethanol/HCl reflux) is slow and low-yielding, modern variations utilize microwave irradiation and Lewis acid catalysis to drive the "Atwal modification" or direct condensation.
-
Mechanism Insight: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and
-ketoester, followed by Michael addition of the urea. Stabilizing the iminium intermediate is key to high yields. -
Green Chemistry: Recent protocols favor solvent-free conditions or the use of ionic liquids (e.g., [Hmim]HSO4) which act as both solvent and catalyst, permitting recyclability.
Pathway B: Functionalization via Cross-Coupling
For aromatic pyrimidines (kinase inhibitors), the construction of the ring is often followed by functionalization. The C-Cl bond in chloropyrimidines is activated toward oxidative addition by Palladium (Pd) due to the electron-deficient nature of the ring (acting similarly to a nitro-benzene).
-
Suzuki-Miyaura Coupling: Ideal for introducing aryl/heteroaryl groups at C4 or C6.
-
Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2. Nucleophilic attack or oxidative addition will occur at C4 first, allowing for sequential, regioselective functionalization.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Microwave-Assisted Synthesis of DHPMs (Biginelli)
Target: Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or p-Toluenesulfonic acid (pTSA).
-
Solvent: Ethanol (2 mL) or Solvent-free.
Step-by-Step Workflow:
-
Mixing: In a microwave-safe vial, combine benzaldehyde, ethyl acetoacetate, and urea. Add the catalyst.
-
Irradiation: Irradiate at 120°C for 10–15 minutes (Power: 300W). Control: Monitor pressure to ensure it does not exceed vessel limits.
-
TLC Validation: Check reaction progress using TLC (Hexane:Ethyl Acetate 6:4). The aldehyde spot (high Rf) should disappear, and a new polar spot (product) should appear.
-
Workup: Cool the mixture to room temperature. Pour onto crushed ice/water (20 mL). The solid product will precipitate.
-
Purification: Filter the solid and recrystallize from hot ethanol.
-
Characterization: Melting point (202–204°C) and 1H NMR (distinct doublet for -NH at ~9.0 ppm and chiral CH at ~5.2 ppm).
Protocol 2: Suzuki-Miyaura Coupling on 4-Chloropyrimidine
Target: Synthesis of 4-phenylpyrimidine derivative.
Reagents:
-
4-Chloro-2-methylpyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)[5]
-
Catalyst: Pd(PPh3)4 (5 mol%) or PEPPSI-IPr (1 mol%).
-
Base: K2CO3 (2.0 mmol) or K3PO4.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Workflow:
-
Degassing (Critical): Dissolve the chloropyrimidine in 1,4-dioxane. Sparge with Argon/Nitrogen for 10 minutes to remove dissolved oxygen (oxygen poisons the Pd(0) species).
-
Catalyst Addition: Add the Pd catalyst and base under an inert atmosphere.
-
Reaction: Heat to reflux (80–100°C) for 4–12 hours.
-
Validation: Monitor by TLC. The starting chloropyrimidine is non-polar; the product will have a distinct Rf and UV activity.
-
Extraction: Dilute with Ethyl Acetate, wash with brine. Dry over Na2SO4.[5]
-
Purification: Flash column chromatography (SiO2).
Visualization: Synthetic Decision Tree
This diagram guides the chemist in choosing the correct synthetic route based on the desired final architecture.
Figure 2: Synthetic decision tree for selecting the optimal pathway based on the target scaffold (Dihydropyrimidine vs. Aromatic).
Part 4: Bioactivity Profiling & Data Interpretation
Once synthesized, compounds must undergo rigorous biological validation.
Kinase Inhibition Assay (In Vitro)
For oncology targets (e.g., EGFR), an enzymatic assay is performed.
-
Metric: IC50 (Concentration inhibiting 50% of enzyme activity).
-
Standard: Compare against a known inhibitor (e.g., Gefitinib, IC50 < 10 nM).
-
Interpretation: An IC50 < 100 nM indicates a "Hit." An IC50 < 10 nM indicates a "Lead."
Cell Viability (MTT/MTS Assay)
Determines cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
-
Protocol: Incubate cells with compound for 48h. Add MTT reagent (yellow). Viable mitochondria reduce MTT to purple formazan. Measure absorbance at 570 nm.
-
Selectivity Index (SI): Calculated as
. A high SI (>10) is desired to minimize side effects.
Summary of Typical Bioactivity Data
The table below summarizes expected data ranges for a successful lead compound series.
| Compound ID | R1 (C4-Pos) | R2 (C6-Pos) | EGFR IC50 ( | MCF-7 IC50 ( | SAR Insight |
| PYR-01 | Phenyl | Methyl | 1.25 | 15.4 | Baseline activity. |
| PYR-02 | 3-Cl-Phenyl | Methyl | 0.45 | 5.2 | Halogen improves lipophilic fit. |
| PYR-03 | 3-Cl-4-F-Phenyl | Morpholine | 0.03 | 0.8 | Lead Candidate. Morpholine improves solubility; di-halogen mimics Gefitinib binding. |
References
-
ACS Publications. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ACS Omega. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Biginelli Reaction: Mechanism and Recent Literature. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Biological Evaluation of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
Introduction: The Pyrimidine-2-thiol Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif, forming the core of nucleic acids and a plethora of biologically active molecules.[1][2][3] The introduction of a thiol group at the 2-position of the pyrimidine ring creates the pyrimidine-2-thiol scaffold, a structure known for its diverse and significant pharmacological properties.[4][5] This class of compounds has been extensively explored, revealing a wide spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][4][6][7] The thiol group provides a key site for chemical modification and can play a crucial role in the compound's interaction with biological targets, such as forming hydrogen bonds with receptors or acting as a metal chelator.[4][5]
The subject of this guide, 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol, is a novel derivative that combines the established pyrimidine-2-thiol core with a 4-methylpiperidine substituent. While direct biological data for this specific molecule is not yet available in the public domain, the known activities of analogous structures allow us to formulate a robust strategy for its biological characterization. The piperidine moiety is a common feature in many approved drugs and is known to influence physicochemical properties such as solubility and lipophilicity, which in turn can affect pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive set of protocols for researchers to systematically investigate the potential therapeutic applications of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol.
Predicted Biological Activities and Investigational Strategy
Based on the extensive literature on pyrimidine-2-thiol derivatives, we can hypothesize several potential biological activities for 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol. The following sections outline the protocols to investigate these predicted activities.
Our investigational workflow is designed to start with broad screening assays and progress to more specific, mechanism-of-action studies.
Caption: A general workflow for the biological evaluation of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol.
Part 1: Antimicrobial Activity Screening
Pyrimidine-2-thiol derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[1][6][8][9] The following protocols are designed to determine the antimicrobial spectrum and potency of the target compound.
Protocol 1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This assay provides a precise measure of the compound's potency.
Materials:
-
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol (stock solution in DMSO)
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Positive control antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
-
Negative control (DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate. This will create a range of concentrations to test.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Positive Control: Wells containing a known antibiotic instead of the test compound.
-
Negative Control: Wells containing the microbial inoculum and the highest concentration of DMSO used for the test compound.
-
Growth Control: Wells containing only the microbial inoculum and broth.
-
Sterility Control: Wells containing only broth.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the naked eye or by measuring the optical density (OD) at 600 nm.
-
| Microorganism | Type | Recommended Positive Control | Expected MIC Range (for active compounds) |
| Staphylococcus aureus | Gram-positive | Ampicillin | 1 - 128 µg/mL |
| Escherichia coli | Gram-negative | Ciprofloxacin | 1 - 128 µg/mL |
| Candida albicans | Yeast | Fluconazole | 1 - 64 µg/mL |
| Aspergillus niger | Mold | Amphotericin B | 1 - 64 µg/mL |
Part 2: Antiproliferative and Cytotoxicity Assays
The pyrimidine scaffold is a cornerstone of many anticancer drugs.[4][10] Therefore, it is crucial to evaluate the effect of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol on the proliferation of cancer cells and its general cytotoxicity towards normal cells.
Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used to measure cytotoxicity of potential medicinal agents and other toxic materials.
Materials:
-
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast)
-
Normal human cell line (e.g., HaCaT - keratinocytes)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
| Cell Line | Type | Positive Control | Significance |
| A549 | Human Lung Carcinoma | Doxorubicin | Representative of a common solid tumor |
| HeLa | Human Cervical Cancer | Doxorubicin | A widely used cancer cell line for screening |
| MCF-7 | Human Breast Cancer | Doxorubicin | Represents hormone-responsive breast cancer |
| HaCaT | Human Keratinocytes | - | To assess general cytotoxicity in normal cells |
Part 3: Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in numerous diseases. Pyrimidine derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[4][10][11]
Protocol 3.1: COX-1/COX-2 Inhibition Assay
Rationale: Cyclooxygenase (COX) enzymes are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. This assay will determine the inhibitory activity and selectivity of the test compound.[11][12]
Materials:
-
COX-1/COX-2 inhibitor screening assay kit (commercially available)
-
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
-
Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
Procedure:
-
Follow the manufacturer's instructions for the commercial assay kit.
-
Typically, the assay involves measuring the peroxidase activity of COX enzymes in the presence and absence of the test compound.
-
The activity is monitored colorimetrically or fluorometrically.
-
Calculate the IC50 values for both COX-1 and COX-2.
-
Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Caption: A simplified diagram showing the role of COX-1 and COX-2 in prostaglandin synthesis and potential inhibition by the test compound.
Protocol 3.2: DPPH Radical Scavenging Assay
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant activity of a compound. The ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance.
Materials:
-
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
-
DPPH solution (in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial biological characterization of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol. The results from these assays will offer valuable insights into its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, structure-activity relationship (SAR) investigations, and eventually, evaluation in preclinical in vivo models. The diverse biological activities associated with the pyrimidine-2-thiol scaffold make this particular derivative a promising candidate for further drug discovery and development efforts.
References
-
Kavitha, S., & Rajendra Prasad, Y. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Russian Chemical Bulletin, 66(7), 1145-1173. [Link]
-
Kumar, A., Sharma, S., & Kumar, V. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 55. [Link]
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Narwal, S., Kumar, A., & Kumar, V. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]
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Al-Romaigh, F. A., Al-Dhfyan, A., & Al-Omair, M. A. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101859. [Link]
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Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives. SciSpace. [Link]
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Pontiki, E., & Hadjipavlou-Litina, D. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3861. [Link]
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Zhan, P., Li, Z., Liu, X., Pannecouque, C., & De Clercq, E. (2017). Design, synthesis, and biological evaluation of piperidinyl‐substituted[1][4][13]triazolo[1,5‐a]pyrimidine derivatives as potent HIV‐1 non‐nucleoside reverse transcriptase inhibitors. Archiv der Pharmazie, 350(1-2), 1600277. [Link]
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Raghavan, S., Maniyan, P., & Singh, P. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299. [Link]
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Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. ResearchGate. [Link]
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Wujec, M., & Ulanowska, K. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(20), 6891. [Link]
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Ali, A., Weng, J., & Li, J. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6066-6086. [Link]
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Asquith, C. R. M., Lait-Hale, T., Murbach, J. B., Tizzard, G. J., & Willson, T. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11848-11863. [Link]
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Application Notes and Protocols for Antimicrobial Assays Using 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
Introduction: The Promise of Pyrimidine-2-thiols in Antimicrobial Research
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point in the quest for novel therapeutic agents.[1] Within this broad class, pyrimidine-2-thiol derivatives have emerged as a particularly promising area for the discovery of new antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3] The presence of the thiol group at the 2-position of the pyrimidine ring is often associated with significant biological activity, potentially through interaction with essential microbial enzymes.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific pyrimidine-2-thiol derivative, 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol , in antimicrobial assays. While specific data for this particular compound is still emerging, the protocols and principles outlined herein are based on established methodologies for the broader class of pyrimidine-2-thiol compounds and are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5][6]
The objective of this guide is to provide not just a set of instructions, but a framework for rigorous and reproducible antimicrobial susceptibility testing, enabling researchers to accurately assess the potential of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol and similar compounds as novel antimicrobial agents.
Physicochemical Properties and Stock Solution Preparation: A Critical First Step
The reliability of any antimicrobial assay is fundamentally dependent on the accurate preparation of the test compound's stock solution. Pyrimidine derivatives can exhibit variable solubility, often being poorly soluble in aqueous solutions.[7] Therefore, a systematic approach to solvent selection and stock solution preparation is crucial.
Solubility Assessment
Prior to preparing a high-concentration stock solution, it is essential to determine the solubility of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol in various solvents. Common solvents for this class of compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[8][9][10]
Protocol for Solubility Testing:
-
Weigh out a small, precise amount of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has dissolved, continue adding the solvent in measured increments until precipitation is observed, noting the total volume added.
-
If the compound has not dissolved, gradually increase the volume of the solvent, vortexing after each addition, until the compound is fully dissolved.
-
It is recommended to test solubility in multiple solvents to identify the most suitable one for your experimental needs. Keep in mind that for cell-based assays, the final concentration of organic solvents should be kept to a minimum (typically ≤1%) to avoid solvent-induced cytotoxicity.
Stock Solution Preparation
Once a suitable solvent has been identified, a high-concentration stock solution can be prepared. This stock solution will be used to make serial dilutions for the antimicrobial assays.
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:
-
Accurately weigh 10 mg of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol powder.
-
Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add 1 mL of high-purity, sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in DMSO at these temperatures should be determined empirically if not already known.
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Suitability | Sterilization | Storage Temperature | Considerations |
| Dimethyl Sulfoxide (DMSO) | High for many organic compounds | Not typically required | -20°C or -80°C | Can be toxic to cells at higher concentrations. A solvent control is essential in all assays. |
| Methanol (MeOH) | Moderate | Not typically required | -20°C | Can be toxic to cells. Use with caution and appropriate controls. |
| Sterile Distilled Water | Low for many pyrimidine-2-thiols | Autoclave or Filtration | 4°C or -20°C | Preferred for biological applications if the compound is sufficiently soluble. |
Antimicrobial Susceptibility Testing: Core Protocols
The following protocols describe two of the most widely accepted methods for determining the antimicrobial activity of a novel compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition. These protocols are based on CLSI and EUCAST guidelines to ensure data quality and reproducibility.[5][6][11]
Selection of Test Organisms
The choice of microbial strains is critical for a comprehensive evaluation of antimicrobial activity. It is recommended to use a panel of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC).[12][13][14] This panel should include representatives of Gram-positive and Gram-negative bacteria, and, if desired, fungal species.
Table 2: Suggested Panel of Test Organisms
| Organism | ATCC Number | Gram Stain | Relevance |
| Staphylococcus aureus | 25923 or 29213 | Gram-positive | Common cause of skin and soft tissue infections, bacteremia, and pneumonia.[13] |
| Enterococcus faecalis | 29212 | Gram-positive | Important nosocomial pathogen, often exhibiting multidrug resistance. |
| Escherichia coli | 25922 | Gram-negative | Common cause of urinary tract infections, gastrointestinal infections, and sepsis.[13] |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[13] |
| Candida albicans | 10231 | N/A (Fungus) | Common cause of opportunistic fungal infections. |
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17] This protocol is adapted from the CLSI M07 guidelines.[5][16]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial/fungal cultures grown to the appropriate logarithmic phase
-
Stock solution of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent control (e.g., DMSO)
-
Multichannel pipette
Workflow Diagram:
Caption: Workflow for Disk Diffusion Assay.
Step-by-Step Procedure:
-
Prepare Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria. Allow the plate to dry for a few minutes.
-
-
Prepare and Apply Disks:
-
Impregnate sterile paper disks with a known amount of the 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol solution (e.g., 10 µL of a 1 mg/mL solution).
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plate.
-
Also, place a positive control antibiotic disk and a disk impregnated with the solvent alone as a negative control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Data Analysis and Interpretation
MIC Data:
The MIC value is a critical parameter for evaluating the potency of an antimicrobial compound. The results are typically presented in a table format, comparing the MICs of the test compound against different microorganisms with those of a standard antibiotic.
Table 3: Example of MIC Data Presentation
| Organism | 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 25923 | [Insert experimental value] | ≤1 |
| E. coli ATCC 25922 | [Insert experimental value] | ≤0.25 |
| P. aeruginosa ATCC 27853 | [Insert experimental value] | ≤0.5 |
Zone of Inhibition Data:
The diameter of the zone of inhibition provides a qualitative or semi-quantitative measure of antimicrobial activity. Larger zones generally indicate greater susceptibility of the microorganism to the compound.
Potential Mechanism of Action: An Overview for Pyrimidine Derivatives
While the precise mechanism of action for 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol requires specific investigation, the broader class of pyrimidine-based antimicrobials is known to target essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity. [4]Two well-documented targets are Dihydrofolate Reductase (DHFR) and the cell division protein FtsZ. [4][18]The thiophenyl-pyrimidine derivatives, in particular, have been shown to inhibit FtsZ polymerization and GTPase activity, leading to disruption of bacterial cell division. [18] Diagram of Potential Signaling Pathway Inhibition:
Caption: Potential inhibition of FtsZ polymerization.
Troubleshooting and Best Practices
-
Inconsistent Results: Ensure consistent inoculum density, use fresh cultures, and verify the potency of the compound's stock solution.
-
No Activity Observed: The compound may not be active against the tested strains, or it may have poor solubility in the assay medium. Consider testing at higher concentrations or using a different solvent system (with appropriate controls).
-
Contamination: Use strict aseptic techniques throughout the experimental procedures.
-
Quality Control: Always include quality control strains with known susceptibility profiles to validate the assay performance. [13]
Conclusion
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol belongs to a class of compounds with demonstrated antimicrobial potential. The protocols detailed in this application note provide a robust framework for the systematic evaluation of its activity against a panel of clinically relevant microorganisms. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data to advance the discovery and development of new antimicrobial agents.
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Application Notes & Protocols: A Guide to Robust Experimental Design for Enzyme Inhibition Studies with Pyrimidine-2-thiols
Introduction
Pyrimidine-2-thiols and their derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] Their diverse pharmacological profiles include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4][5] A significant portion of this bioactivity stems from their ability to act as enzyme inhibitors, targeting a range of enzymes from protein kinases to cyclooxygenases (COX).[2][4]
The unique structural feature of this class is the pyrimidine ring coupled with a thiol (-SH) group at the C2 position. This thiol group is often crucial for biological activity but also introduces specific challenges in experimental design.[6] It can be highly reactive, prone to oxidation, and may engage in non-specific covalent interactions, leading to potential artifacts and false-positive results.[7][8] Therefore, a rigorously designed and validated experimental workflow is paramount to accurately characterize the inhibitory potential of pyrimidine-2-thiol compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust enzyme inhibition studies for pyrimidine-2-thiol candidates. It moves beyond standard protocols to explain the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity and scientific rigor.
PART 1: Foundational Assay Development and Validation
Before assessing an inhibitor, the enzyme assay itself must be robust, reproducible, and fit for purpose.[9][10] This foundational work ensures that any observed inhibition is a true effect of the compound on the enzyme and not an artifact of an unstable assay.
Enzyme and Substrate Integrity
The purity and stability of the enzyme and substrate are critical. Commercially sourced enzymes should be verified for identity and purity, as contaminants can lead to misleading results.[11]
-
Enzyme Purity: Can be assessed using inhibitor-based studies with known specific inhibitors or substrate-based studies.[11] If a highly selective inhibitor is known for the target enzyme, its IC50 value should align with literature reports.[11]
-
Substrate Stability: The stability of the substrate and the generation of the product should be confirmed under all assay conditions (pH, buffer, temperature) over the time course of the experiment.
Establishing Optimal Assay Conditions
Enzyme activity is highly sensitive to environmental conditions. These must be optimized and held constant for all inhibition studies.
-
Buffer and pH: Determine the optimal pH for enzyme activity and ensure the buffer has sufficient capacity to maintain this pH throughout the reaction.
-
Temperature: Maintain a consistent temperature, as fluctuations can alter reaction rates and enzyme stability.
-
Cofactors: Ensure any necessary metal ions or cofactors are present at saturating concentrations.
-
Linearity: The assay must operate within a linear range with respect to both time and enzyme concentration. This is verified by demonstrating that the reaction rate is proportional to the enzyme concentration and that product formation is linear for the duration of the measurement, with less than 10-15% of the substrate being consumed.[12]
Protocol 1: Verifying Assay Linearity
-
Enzyme Concentration Linearity:
-
Prepare a series of dilutions of the enzyme in the final assay buffer.
-
Initiate the reaction with a fixed, saturating concentration of substrate.
-
Measure the initial velocity (V₀) for each enzyme concentration.
-
Plot V₀ versus enzyme concentration. The resulting graph should be a straight line passing through the origin.
-
-
Time Course Linearity:
-
Using the optimal enzyme concentration determined above, initiate the reaction with a fixed, saturating concentration of substrate.
-
Measure the product formation (or substrate depletion) at multiple time points.
-
Plot product concentration versus time. The initial phase of the reaction should be linear. Select an endpoint or a measurement window that falls well within this linear range for all subsequent experiments.
-
PART 2: Initial Inhibitor Characterization: IC50 Determination
The first step in characterizing a new inhibitor is to determine its potency, typically expressed as the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[13][14]
Protocol 2: IC50 Determination
-
Compound Preparation: Prepare a stock solution of the pyrimidine-2-thiol inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution series of the inhibitor.
-
Assay Setup: In a microplate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include appropriate controls:
-
Positive Control (100% activity): Enzyme and substrate with no inhibitor (only solvent vehicle).
-
Negative Control (0% activity): Enzyme and a known, potent inhibitor or no enzyme.
-
-
Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) before adding the substrate. This allows the inhibitor to bind to the enzyme. Note that time-dependent effects can be a hallmark of reactive compounds.[7]
-
Reaction Initiation: Start the reaction by adding the substrate. The substrate concentration should ideally be at or near its Michaelis constant (Km) value for sensitive IC50 determination.[13]
-
Data Collection: Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).[15]
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.[16][17]
-
Data Presentation: IC50 Values
| Compound ID | Target Enzyme | Substrate [S] (µM) | IC50 (µM) | Hill Slope |
| P2T-001 | Kinase X | 10 (Km) | 1.2 ± 0.1 | 1.05 |
| P2T-002 | Protease Y | 50 (Km) | 5.8 ± 0.4 | 0.98 |
| P2T-003 | Kinase X | 10 (Km) | 0.7 ± 0.1 | 1.95 |
A Hill slope significantly different from 1.0 may indicate non-ideal inhibition, such as compound aggregation or complex binding stoichiometry.
PART 3: Investigating Mechanism of Action (MOA)
Once an inhibitor's potency is established, the next critical step is to determine its mechanism of action (MOA). This describes how the inhibitor interacts with the enzyme and substrate.[18][19] The most common reversible inhibition modalities are competitive, non-competitive, uncompetitive, and mixed.[20]
This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of several fixed inhibitor concentrations. The data are then analyzed graphically, most commonly using a Lineweaver-Burk (double reciprocal) plot.[18][21]
Workflow for MOA Studies
Caption: Workflow for determining the mechanism of enzyme inhibition.
Protocol 3: Mechanism of Action Determination
-
Determine Km: First, determine the Michaelis constant (Km) of the enzyme for its substrate in the absence of any inhibitor by measuring initial velocities over a wide range of substrate concentrations.
-
Select Inhibitor Concentrations: Choose several fixed concentrations of the pyrimidine-2-thiol inhibitor based on its previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Generate Kinetic Data: For each fixed inhibitor concentration (including zero), measure the initial reaction velocity across a range of substrate concentrations (e.g., from 0.2x Km to 10x Km).
-
Plot Data: Construct a Lineweaver-Burk plot by graphing 1/Velocity against 1/[Substrate] for each inhibitor concentration.[21]
-
Interpret the Plot: The pattern of the lines reveals the inhibition mechanism:[20][21][22]
-
Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease proportionally).
-
Mixed: Lines intersect in the second or third quadrant, but not on an axis (both apparent Km and Vmax change).
-
Data Presentation: Kinetic Parameters
| Inhibitor Conc. (µM) | Apparent Vmax (µM/min) | Apparent Km (µM) |
| 0 (Control) | 100 ± 5 | 10 ± 1 |
| 1.0 | 102 ± 6 | 25 ± 2 |
| 2.0 | 98 ± 5 | 42 ± 3 |
| This data pattern is indicative of competitive inhibition. |
PART 4: A Self-Validating System: Addressing Thiol-Specific and Other Artifacts
The thiol group in pyrimidine-2-thiols and the general nature of small molecules in assays can lead to misleading results. A robust experimental design must include control experiments to identify and rule out these artifacts.[7][23]
Thiol Reactivity and Redox Interference
The nucleophilic thiol group can react non-specifically with enzyme cysteine residues or interfere with assay components, particularly in redox-sensitive assays.[7][24]
Protocol 4: DTT Challenge Assay
The rationale for this assay is that a reducing agent like dithiothreitol (DTT) will compete with the enzyme for reaction with a thiol-reactive compound, thus reducing its apparent potency.[7]
-
Determine IC50 (Standard): Perform the standard IC50 determination as described in Protocol 2.
-
Determine IC50 with DTT: Repeat the IC50 determination, but include a low concentration of DTT (e.g., 1-10 µM) in the assay buffer.
-
Compare IC50 Values:
-
No Significant Shift: If the IC50 value remains unchanged, it suggests the inhibition is not due to non-specific thiol reactivity.
-
Significant Rightward Shift: A substantial increase in the IC50 value in the presence of DTT strongly indicates that the compound is a reactive electrophile or prone to redox cycling.[7]
-
Compound Aggregation
Many compounds, especially at higher concentrations, can form aggregates that non-specifically sequester and inhibit enzymes, a common source of false positives in high-throughput screening.[23][25]
Protocol 5: Detergent and Enzyme Concentration Challenge
This protocol uses two parallel approaches to detect aggregation-based inhibition.[23][25]
-
Detergent Attenuation:
-
Determine the IC50 of the inhibitor under standard conditions.
-
Repeat the IC50 determination in the presence of a low, non-denaturing concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
Interpretation: Aggregation-based inhibitors will show a significant drop in potency (increased IC50) in the presence of detergent, which disrupts the formation of aggregates.[25]
-
-
Enzyme Concentration Titration:
-
Measure the % inhibition at a fixed inhibitor concentration (e.g., its IC50).
-
Repeat the measurement but increase the enzyme concentration (e.g., 5-fold or 10-fold).
-
Interpretation: For a true, stoichiometric inhibitor, the % inhibition should remain relatively constant. For an aggregator, the inhibition will be significantly attenuated at higher enzyme concentrations because more enzyme is available to be adsorbed onto the aggregate surface.[23][25]
-
Workflow for Artifact Deconvolution
Caption: A decision-making workflow for identifying common assay artifacts.
Conclusion
The study of pyrimidine-2-thiols as enzyme inhibitors holds significant promise for therapeutic development. However, the chemical nature of this scaffold necessitates a multi-faceted and rigorous experimental approach. By moving beyond simple IC50 determination to include detailed mechanistic studies and a built-in suite of counter-screens for thiol reactivity and aggregation, researchers can build a self-validating data package. This approach ensures that resources are focused on genuine lead compounds, enhancing the integrity and translatability of preclinical drug discovery efforts.
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Assay Guidance Manual. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI. Available at: [Link]
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Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
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Allen, K. E., & Laing, L. G. Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. Available at: [Link]
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Islam, R., & Liptak, A. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. Available at: [Link]
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Bar-Rog, A., & Chung, C. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
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Fandakli, S., et al. Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry. Available at: [Link]
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Frolova, Y., & Zadorozhnii, O. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Available at: [Link]
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Chen, Y., et al. Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. Analytical Chemistry. Available at: [Link]
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Verma, A., & Singh, S. K. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]
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Beck, M. E., & Clark, T. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal. Available at: [Link]
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Senger, M. R., et al. Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. Molecules. Available at: [Link]
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Flaumenhaft, R. Assays of Thiol Isomerase Enzymatic Activity. Methods in Molecular Biology. Available at: [Link]
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Patel, K. R., & Patel, H. D. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Cankılıç, M. Y., & Beydemir, Ş. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Available at: [Link]
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El-Naggar, M., et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]
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Khan, I., et al. Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Journal of the Serbian Chemical Society. Available at: [Link]
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BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]
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Otto, H. H., & Schirmeister, T. Thiol-dependent enzymes and their inhibitors: a review. Chemical Reviews. Available at: [Link]
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Kumar, S., & Verma, P. K. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to Evaluating the Therapeutic Potential of Pyrimidine Compounds
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
The pyrimidine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its six-membered heterocyclic structure, featuring two nitrogen atoms, is a fundamental component of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2] This inherent biological relevance has made pyrimidine and its fused-ring analogues a fertile ground for drug discovery, yielding a multitude of approved drugs for treating cancer, infectious diseases, and metabolic disorders.[2][3] The pyrimidine core's unique ability to form multiple hydrogen bonds and engage in various molecular interactions allows it to bind effectively to a wide range of biological targets, particularly enzymes like kinases and dihydrofolate reductase (DHFR).[4][5]
However, the journey from a newly synthesized pyrimidine derivative to a clinically viable therapeutic is a rigorous, multi-stage process. It demands a systematic and logical evaluation pipeline to identify promising lead compounds, elucidate their mechanisms of action, and validate their efficacy and safety in increasingly complex biological systems. This guide provides an in-depth overview and detailed protocols for the key techniques employed in this critical endeavor, designed for researchers, scientists, and drug development professionals. Our approach moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation workflow.
Part 1: The Initial Litmus Test - High-Throughput Primary Screening
The primary goal of this initial phase is to efficiently screen a library of novel pyrimidine compounds to identify "hits"—compounds that exhibit a desired biological activity, most commonly cytotoxicity against cancer cell lines. The key is to employ assays that are sensitive, reproducible, and scalable.
Core Concept: Cell Viability as a Proxy for Therapeutic Efficacy
For anticancer drug discovery, the most fundamental question is: "Does the compound kill cancer cells?" Cell viability assays provide the first answer. These assays measure the metabolic activity of a cell population, which is directly proportional to the number of living cells. A reduction in metabolic activity in the presence of a compound indicates a cytotoxic or cytostatic effect.
The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, represents a gold standard for this type of initial screening, allowing for a broad assessment of a compound's potential spectrum of activity.[5]
| Cancer Type | Example Cell Lines | Key Features/Common Mutations |
| Lung Cancer | A549, NCI-H460 | KRAS mutation (A549), large cell carcinoma |
| Breast Cancer | MCF-7, MDA-MB-231 | Estrogen Receptor positive (MCF-7), Triple-Negative (MDA-MB-231) |
| Colon Cancer | HCT-116, HT-29, LoVo | KRAS/PIK3CA mutations (HCT-116), APC mutation (HT-29) |
| Prostate Cancer | PC-3, DU-145 | Androgen-independent, high metastatic potential |
| Glioblastoma | U87-MG, SF-295 | Aggressive brain tumor, often resistant to therapy |
| Leukemia | CCRF-CEM, K-562 | T-lymphoblast (CCRF-CEM), Chronic Myelogenous Leukemia (K-562) |
Table 1: A curated list of commonly used human cancer cell lines for primary screening of pyrimidine compounds. The selection should ideally cover a range of tissue origins and genetic backgrounds.
Protocol 1: Cell Viability Assessment using Tetrazolium Salt-Based Assays (MTT/XTT)
This protocol details the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays, which are reliable colorimetric methods for assessing cell viability.[6][7]
Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan or the XTT salt to a soluble orange formazan.[8] The intensity of the color, measured spectrophotometrically, is proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize (for adherent cells), count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle-only" (e.g., DMSO) controls and "medium-only" (no cells) blank controls.
-
Incubate for a specified exposure time, typically 48 or 72 hours.
-
-
Tetrazolium Salt Incubation (XTT Protocol Shown):
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[7]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance of the samples using a microplate reader (ELISA reader). The wavelength for the XTT formazan product is between 450-500 nm.[7] A reference wavelength (e.g., 660 nm) should be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium-only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ is a critical measure of the compound's potency.[10]
-
Part 2: From "Hit" to "Lead" - Target Identification and Validation
A low IC₅₀ value is promising, but it doesn't explain how the compound works. The next crucial step is to identify the molecular target. Many pyrimidine-based anticancer agents function as kinase inhibitors.[11] Kinases are enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival. Their dysregulation is a common driver of cancer.[12]
Core Concept: Direct Target Engagement via Enzyme Inhibition Assays
Biochemical assays are essential for confirming that a compound directly inhibits the activity of its putative target enzyme.[13] These assays isolate the kinase from the complex cellular environment, allowing for a clean measurement of inhibition.[14] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening.
Signaling Pathway Visualization:
Many pyrimidine compounds target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which activates downstream pathways like PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation.[11][12]
Caption: EGFR signaling pathway and its inhibition by a pyrimidine compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The kinase reaction is stopped, and remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal.[15] The amount of light produced is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute the recombinant kinase enzyme, substrate (peptide or protein), and ATP according to the supplier's instructions.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the pyrimidine compound at various concentrations.
-
Add the kinase enzyme solution to each well and pre-incubate for 10-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Include controls: "no inhibitor" (maximum activity), "no enzyme" (background), and a known potent inhibitor (positive control).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value for direct target inhibition.
-
Part 3: Deepening the Investigation - Mechanism of Action (MoA) and In Silico Analysis
Once a compound is confirmed to inhibit a specific target, the next phase is to understand its effects on the whole cell and to build a predictive model of its interaction with the target protein.
Core Concept: Integrating Cellular and Computational Approaches
Cellular assays like cell cycle analysis (via flow cytometry) and apoptosis assays can reveal the downstream consequences of target inhibition, such as cell cycle arrest or programmed cell death.[2] Concurrently, computational methods like molecular docking can predict how the compound binds to its target, providing crucial insights for structure-activity relationship (SAR) studies and lead optimization.[16][17]
Protocol 3: Computational Docking Workflow for Pyrimidine Inhibitors
Principle: Molecular docking is an in silico technique that predicts the preferred orientation and binding affinity of a ligand (the pyrimidine compound) when bound to the active site of a receptor (the target protein).[16]
Step-by-Step Methodology:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro, MOE), prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of the pyrimidine compound using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure to a 3D model and perform energy minimization to obtain a stable conformation.
-
Assign appropriate atomic charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site (or "grid box") on the receptor. This is typically centered on the location of a known co-crystallized ligand or the predicted active site.
-
Execute the docking algorithm using software like AutoDock Vina or GLIDE.[16] The software will generate multiple possible binding poses of the ligand within the active site.
-
-
Analysis and Interpretation:
-
Analyze the results based on the predicted binding energy (scoring function) and the clustering of poses. Lower binding energy generally indicates a more favorable interaction.
-
Visualize the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrimidine compound and amino acid residues in the active site. This analysis helps explain the compound's potency and can guide the design of more effective derivatives.
-
Part 4: Advancing to Preclinical Models - The Path to In Vivo Relevance
Demonstrating efficacy in cell culture is a necessary but insufficient step. The true therapeutic potential of a compound must be evaluated in biological systems that better recapitulate the complexity of a living organism.
Core Concept: Bridging the In Vitro-In Vivo Gap
Advanced in vitro models like patient-derived organoids offer a significant step up from 2D cell culture. Organoids are self-organizing 3D structures that retain the genetic and phenotypic characteristics of the original tissue, providing a more clinically relevant testing platform.[18][19] For in vivo studies, the zebrafish xenograft model has emerged as a powerful tool for rapid, initial screening before moving to more resource-intensive mammalian models.[20][21]
Caption: Integrated workflow for evaluating pyrimidine compounds.
| Model System | Primary Advantages | Primary Limitations | Best Use Case in Workflow |
| 2D Cell Culture | High-throughput, low cost, highly reproducible. | Lacks tissue architecture and microenvironment; poor clinical predictivity. | Primary screening for hit identification. |
| 3D Organoids | Patient-derived; preserves tissue architecture and heterogeneity.[18] | More complex and costly to culture; batch variability can be a challenge. | Secondary screening and MoA studies on clinically relevant models. |
| Zebrafish Xenografts | Rapid (results in days), cost-effective, allows in vivo imaging of tumor progression.[22][23] | Lacks adaptive immune system (in larvae); different physiology from mammals. | Rapid, initial in vivo efficacy and toxicity assessment. |
| Mouse Xenografts (PDX) | Gold standard for preclinical efficacy; allows for PK/PD and toxicology studies.[24] | Expensive, time-consuming (weeks to months), ethical considerations. | Definitive preclinical efficacy, safety, and dose-finding studies. |
Table 2: Comparison of biological model systems for evaluating pyrimidine compounds.
Protocol 4: Zebrafish Xenograft Model for Rapid Efficacy Assessment
Principle: Fluorescently labeled human cancer cells are injected into transparent zebrafish embryos. The absence of an adaptive immune system in early development allows the human cells to engraft and proliferate without rejection.[23] The tumor's growth and response to treatment can be directly visualized and quantified.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture human cancer cells (e.g., A549) and label them with a stable fluorescent dye (e.g., DiI or GFP transfection).
-
Harvest and resuspend the cells to a high concentration (e.g., 5-10 million cells/mL).
-
-
Microinjection:
-
Use zebrafish embryos at 2 days post-fertilization (dpf).
-
Anesthetize the embryos and align them on an injection plate.
-
Using a microinjector, inject a small volume (e.g., 2-5 nL) of the cell suspension into the yolk sac or perivitelline space.
-
-
Compound Administration and Incubation:
-
After injection, allow the embryos to recover for a few hours.
-
Randomly sort the embryos with successful xenografts into treatment groups.
-
Administer the pyrimidine compound by adding it directly to the embryo water.
-
Incubate the embryos at an appropriate temperature (e.g., 34-35°C) for 2-3 days.
-
-
Imaging and Analysis:
-
Anesthetize the embryos and mount them for fluorescence microscopy.
-
Capture images of the tumor mass in each embryo.
-
Quantify the tumor size by measuring the fluorescent area or intensity using image analysis software (e.g., ImageJ).
-
Compare the tumor size in treated groups to the vehicle control group to determine the compound's anti-tumor efficacy.
-
Part 5: The Final Hurdles - Safety, Pharmacokinetics, and Regulatory Compliance
The final phase of preclinical evaluation focuses on assessing the drug's safety profile and how it behaves within a whole organism, adhering to strict regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[25][26]
-
Pharmacokinetics (PK): This involves studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. These studies determine the drug's bioavailability, how it distributes to different tissues, how it is broken down by the body, and how it is eliminated.
-
Pharmacodynamics (PD): This examines the relationship between drug concentration and its pharmacological effect, helping to establish an effective dosing schedule.[26]
-
Toxicology: A comprehensive set of studies under Good Laboratory Practice (GLP) conditions is required to identify potential toxic effects on major organs and systems. This helps determine the No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting the initial safe dose in human clinical trials.[27][28]
These studies are typically conducted in rodent and non-rodent mammalian models and are essential for compiling the Investigational New Drug (IND) application submitted to the FDA to request permission to begin human trials.[28]
Conclusion
The evaluation of pyrimidine compounds is a comprehensive, integrated process that builds a pyramid of evidence, from high-throughput in vitro screens to definitive in vivo efficacy and safety studies. By logically progressing through the stages of hit identification, target validation, mechanism of action elucidation, and preclinical testing, researchers can systematically de-risk their drug candidates and build a robust data package. This methodical approach, which combines established protocols with advanced models and computational insights, is paramount for successfully translating the immense therapeutic promise of the pyrimidine scaffold from the laboratory bench to the patient's bedside.
References
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- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
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- novel zebrafish human tumor xenograft model validated for anti-cancer drug screening†. (2012). Molecular Omics.
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- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Protocol Guide: XTT Assay for Cell Viability and Prolifer
- Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. (2025). Pharmawave.
- Kinase assays. (2020). BMG LABTECH.
- Organoids for Drug Discovery. (n.d.). Frontiers in Cell and Developmental Biology.
- Preclinical Studies in Drug Development. (n.d.). PPD.
- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024).
- Zebrafish Patient-Derived Xenograft Model as a Preclinical Platform for Uveal Melanoma Drug Discovery. (2023). MDPI.
- Preclinical research strategies for drug development. (2025). AMSbiopharma.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry.
- Advantages of the zebrafish tumor xenograft model: the evaluation of efficacy in cancer therapy and the application to the study of lncRNAs. (n.d.). Frontiers in Oncology.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Cancer Modeling in Zebrafish: Tools for Oncology Drug Development. (2025). ZeClinics.
- Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- A novel zebrafish human tumor xenograft model validated for anti-cancer drug screening. (2012). Oncogene.
- MTT Assay Protocol for Cell Viability and Prolifer
- Organoids in Drug Development: Evolving and Expanding. (2024).
- Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023). Agno Pharmaceuticals.
- Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. (2021). YouTube.
Sources
- 1. wjarr.com [wjarr.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. biomolecularsystems.com [biomolecularsystems.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. remedypublications.com [remedypublications.com]
- 18. Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. A novel zebrafish human tumor xenograft model validated for anti-cancer drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Advantages of the zebrafish tumor xenograft model: the evaluation of efficacy in cancer therapy and the application to the study of lncRNAs [frontiersin.org]
- 23. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]
- 24. mdpi.com [mdpi.com]
- 25. fda.gov [fda.gov]
- 26. ppd.com [ppd.com]
- 27. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 28. agnopharma.com [agnopharma.com]
Application Note: Functionalized Pyrimidine-2-thiols as Versatile Scaffolds in Research
Topic: Practical Applications of Functionalized Pyrimidine-2-thiols in Research Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Material Scientists
Abstract
Functionalized pyrimidine-2-thiols (2-mercaptopyrimidines) represent a privileged scaffold in modern research, bridging the gap between medicinal chemistry, coordination polymers, and surface science. Their unique thione-thiol tautomerism allows them to act as dynamic ligands in metal-organic frameworks (MOFs) and as tunable pharmacophores in drug discovery. This guide provides an authoritative overview of their practical applications, focusing on regioselective functionalization, coordination chemistry, and self-assembled monolayer (SAM) formation. Detailed, field-proven protocols are included to ensure experimental reproducibility.
Core Chemical Principles: The Tautomeric Advantage
The versatility of pyrimidine-2-thiols stems from their ability to exist in equilibrium between the thione (1H-pyrimidine-2-thione) and thiol (pyrimidine-2-thiol) forms.
-
In Solution: The equilibrium is solvent-dependent. Polar protic solvents often stabilize the thione form via hydrogen bonding, while the thiol form is reactive toward electrophiles (e.g., alkyl halides).
-
In Coordination: They serve as N,S-donor ligands. The "soft" sulfur atom binds readily to soft metals (Au, Ag, Pt), while the "hard" nitrogen can bridge metal centers, facilitating the formation of polynuclear clusters.
Visualization: Tautomerism & Reactivity Logic
Caption: Mechanistic flow showing the divergence of reactivity based on tautomeric state. S-alkylation is kinetically favored under basic conditions.
Application Area: Medicinal Chemistry & Drug Discovery
Functionalized pyrimidine-2-thiols are bioisosteres of nucleobases. They are extensively screened for EGFR inhibition (anticancer) , COX-1/2 inhibition (anti-inflammatory) , and antimicrobial activity .
Critical Synthesis Strategy: The Chalcone Route
To generate diverse libraries, researchers typically employ a "Click-like" cyclization strategy starting from chalcones. This allows for the rapid introduction of aryl substituents at the C4 and C6 positions.
Protocol A: Synthesis of 4,6-Diarylpyrimidine-2-thiols
Target: Creation of a functionalized core for SAR (Structure-Activity Relationship) studies.
Reagents:
-
Substituted Chalcone (1.0 eq)
-
Thiourea (1.2 eq)
-
Potassium Hydroxide (KOH) or NaOH
-
Ethanol (Absolute)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of the substituted chalcone in 25 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 12 mmol of thiourea.
-
Catalysis: Add a solution of KOH (15 mmol) in 5 mL of water dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g).
-
Acidification: Acidify carefully with 10% HCl to pH ~4. The thione/thiol product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
Expert Tip: Acidification is the critical step. The reaction mixture contains the thiolate salt. Rapid acidification ensures protonation to the neutral thiol/thione, which precipitates. Slow acidification can lead to oil formation.
Application Area: Regioselective Functionalization
A common challenge is distinguishing between S-alkylation and N-alkylation. For most drug discovery applications (e.g., thioether synthesis), S-alkylation is the desired pathway.
Protocol B: Regioselective S-Alkylation
Target: Synthesis of S-alkylated derivatives (e.g., for EGFR inhibitor side chains).
Reagents:
-
Pyrimidine-2-thiol derivative (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone or DMF (Dry)
Step-by-Step Procedure:
-
Activation: Dissolve the pyrimidine-2-thiol (5 mmol) in 15 mL of dry acetone. Add K₂CO₃ (10 mmol) and stir at room temperature for 30 minutes. This deprotonates the thiol, forming the thiolate anion (highly nucleophilic sulfur).
-
Alkylation: Add the alkyl halide (5.5 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. (Heating to reflux may be required for sterically hindered halides, but room temp favors S- over N-alkylation).
-
Filtration: Filter off the inorganic salts (K₂CO₃/KBr).
-
Isolation: Evaporate the solvent under reduced pressure.
-
Validation: Check 1H NMR.
-
S-Alkyl: Look for a shift of the alkyl protons (e.g., S-CH₂ ~4.0–4.5 ppm).
-
N-Alkyl: Would typically show signals further downfield and loss of aromaticity patterns if the ring nitrogen is substituted.
-
Data Comparison: Solvent Effects on Regioselectivity
| Solvent | Base | Temperature | Major Product | Yield (Typical) |
| Acetone | K₂CO₃ | 25°C | S-Alkyl (Thioether) | 85-95% |
| Ethanol | NaOEt | Reflux | S-Alkyl | 80-90% |
| DMF | NaH | 0°C -> RT | S-Alkyl | 90-98% |
| Toluene | None | Reflux | N-Alkyl (Trace/Minor) | <10% |
Application Area: Material Science (SAMs)
Pyrimidine-2-thiols are excellent candidates for modifying gold surfaces (Au(111)) for sensors or corrosion inhibition. Unlike simple alkanethiols, the pyrimidine ring offers
Protocol C: Preparation of Pyrimidine-2-thiol SAMs on Gold
Target: Creating a functionalized surface for electrochemical sensing.
Reagents:
-
Polycrystalline Gold Electrode or Au(111) on Mica
-
Ethanol (HPLC Grade)
-
Piranha Solution (3:1 H₂SO₄:H₂O₂) [DANGER]
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Solution Preparation: Prepare a 1.0 mM solution of the pyrimidine-2-thiol in absolute ethanol.
-
Note: If the compound is not soluble, a small amount of THF can be used, but ethanol is preferred for ordered assembly.
-
-
Self-Assembly: Immerse the clean gold substrate into the thiol solution.[5]
-
Duration: 24 hours at room temperature in a sealed container (to prevent solvent evaporation).
-
Darkness is recommended to prevent photo-oxidation.
-
-
Rinsing: Remove the substrate and rinse thoroughly with pure ethanol to remove physisorbed (loosely bound) molecules.
-
Drying: Dry under a gentle stream of Nitrogen.
-
Characterization: Analyze via Cyclic Voltammetry (CV) or XPS. A successful SAM will show blocking of redox probes (e.g., ferrocyanide).
Visualization: SAM Formation Workflow
Caption: Step-by-step workflow for generating high-quality Self-Assembled Monolayers (SAMs) on gold substrates.
References
-
Coordination Modes of Pyrimidine-2-thiolates
- Synthesis and structure of Pb(II)
- Source: Journal of Solid St
-
Medicinal Chemistry (Chalcone Route)
- Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characteriz
- Source: Journal of Drug and Alcohol Research.
-
Antimicrobial Applications
-
SAM Formation & Surface Science
- Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111).
- Source: Molecules (MDPI).
-
Regioselective Alkylation Protocols
- Chelation-controlled regioselective alkyl
- Source: Carbohydr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ashdin.com [ashdin.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. if.tugraz.at [if.tugraz.at]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrimidine-2-thiol Compounds
Status: Operational Ticket ID: PYR-SH-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Introduction: The "Chameleon" Molecule
Welcome to the purification hub. If you are here, you are likely staring at a yellowing solid that was white an hour ago, or a chromatogram that looks more like a smear than a peak.
You are not alone. Pyrimidine-2-thiols are notoriously difficult to purify not because they are unstable, but because they are chameleons . They exist in a dynamic equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. In solution, the polar thione form usually dominates, but the thiol form drives reactivity and oxidation. This duality creates specific failure modes in standard purification workflows.
This guide addresses the three most common support tickets we receive: chromatographic tailing, spontaneous oxidation (disulfide formation), and crystallization failures.
Module 1: Chromatography Troubleshooting
Ticket: "My compound streaks on silica and won't separate."
The Root Cause: Standard silica gel is slightly acidic (pH 6.5–7). Pyrimidine-2-thiols possess a pKa typically around 7–8. On silica, the nitrogen atom acts as a hydrogen bond acceptor while the acidic proton (on the sulfur or nitrogen, depending on the tautomer) interacts strongly with surface silanols. This results in "peak tailing" or irreversible adsorption.
The Fix: Mobile Phase Modifiers & Stationary Phase Switching
Protocol A: Modified Flash Chromatography (Normal Phase)
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to both mobile phase reservoirs.
-
Why? The acid suppresses the ionization of surface silanols and forces the pyrimidine into a single protonation state, sharpening the peak.
-
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient: 0% → 10% MeOH.
-
Protocol B: Reverse Phase "Rescue" (Preferred)
If normal phase fails, switch to C18. The hydrophobic nature of the C18 chain minimizes H-bonding interactions.
-
Column: C18 Functionalized Silica.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
Visual Workflow: Chromatography Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on solubility and TLC behavior.
Module 2: The Oxidation Omen
Ticket: "My white powder turned yellow overnight. Is it ruined?"
The Root Cause: You are witnessing the formation of the disulfide dimer (dipyrimidinyl disulfide). Pyrimidine-2-thiols are easily oxidized by atmospheric oxygen, a process catalyzed by trace metals or basic conditions. The "yellow" color is often characteristic of the S-S bond formation or trace impurities trapped in the crystal lattice of the dimer.
The Fix: Reductive Workup & Inert Storage
Protocol: Reversing the Oxidation
If your NMR shows a "doublet of doublets" becoming complex, or Mass Spec shows
-
Dissolution: Dissolve the crude material in a mixture of Ethanol/Water (3:1).
-
Reduction: Add 1.5 equivalents of Dithiothreitol (DTT) or TCEP .
-
Alternative (Scale-up): Use Zinc dust (Zn) in dilute HCl.
-
-
Reaction: Stir under Argon for 1 hour at Room Temperature.
-
Isolation:
-
Acidify to pH 3 (precipitates the thiol form).
-
Filter and wash with degassed water.
-
-
Storage: Store under Argon or Nitrogen at -20°C.
Visual Mechanism: The Thiol-Disulfide Redox Cycle
Caption: The dynamic relationship between the thione, thiol, and oxidized disulfide forms.[2][3]
Module 3: Solubility & Crystallization
Ticket: "I can't find a solvent to recrystallize my compound. It just oils out."
The Root Cause: Pyrimidine-2-thiols are highly polar due to the thione functionality. They are often insoluble in non-polar solvents (Hexane, Ether) but too soluble in polar organic solvents (Methanol, DCM), leading to "oiling out" rather than crystal formation.
The Fix: The "Thiolate" Switch We utilize the acidity of the SH proton (pKa ~7-8) to purify via acid-base precipitation, which is often superior to thermal recrystallization.
Protocol: Acid-Base Precipitation (The "Purity Switch")
-
Dissolve: Suspend crude solid in water. Add 2M NaOH dropwise until the solid dissolves completely (forming the sodium thiolate salt).
-
Checkpoint: The solution should be clear. If particulates remain, filter them out (these are non-acidic impurities).
-
-
Wash: Extract the aqueous layer once with Ethyl Acetate (removes organic impurities). Discard the organic layer.
-
Precipitate: Slowly add 1M HCl to the aqueous layer while stirring.
-
Target pH: Adjust to pH 5–6.
-
-
Collect: The product will precipitate as a white/pale yellow solid. Filter and dry in a vacuum desiccator.
Table: Recrystallization Solvent Compatibility
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Good for final polishing. Cool slowly to 4°C. |
| Water / Ethanol (1:1) | Moderate | Best for polar derivatives. Risk of oiling out.[4] |
| DMF / Water | Low | Hard to remove DMF. Use only for very insoluble analogs. |
| Glacial Acetic Acid | High | Excellent for forming defined crystals, but product may be solvated. |
| Hexane / EtOAc | AVOID | Product is usually insoluble; leads to amorphous gum. |
Module 4: Analytical Validation
Ticket: "How do I prove I have the Thiol and not the Thione?"
The Answer: You usually have both, but the thione dominates in solution. Do not be alarmed if your NMR looks different than predicted by simple ChemDraw software.
-
1H NMR (DMSO-d6): Look for a broad singlet around 13.0–14.0 ppm . This is the N-H proton of the thione form. If you see a sharp singlet at 3.0–4.0 ppm, that is likely an S-H proton, but it is rare in polar solvents.
-
13C NMR: The C=S carbon appears significantly downfield, typically around 175–185 ppm .
-
IR Spectroscopy: Look for the C=S stretch around 1100–1200 cm⁻¹ (strong) and N-H stretch (broad) around 3100 cm⁻¹.
References
-
Organic Syntheses. "2-Mercaptopyrimidine." Org.[5][6] Synth.1955 , 35, 80. Link
-
Boisselle, J. L. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Can. J. Chem.1974 , 52, 3787–3792. Link
-
Sielc Technologies. "Separation of Pyrimidine-2-thiol on Newcrom R1 HPLC column." Application Note.Link
-
National Institutes of Health (NIH). "Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers." J. Phys. Chem. A.2008 , 112, 2927-2936. Link
-
University of Rochester. "Tips and Tricks: Recrystallization Solvents." Department of Chemistry.Link
Sources
Technical Support Center: Pyrimidine-2-Thiol Synthesis & Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Pyrimidine-2-Thiol Scaffolds
Introduction
Welcome to the Technical Support Center. You are likely here because the cyclization of thiourea with 1,3-dicarbonyls—while theoretically simple—is notoriously inconsistent in practice. The pyrimidine-2-thiol (and its tautomeric thione) moiety is a critical pharmacophore in antiviral and anticancer drug development.
This guide moves beyond standard textbook procedures. We address the "hidden variables" that cause yield collapse: tautomeric equilibrium shifts, solvent moisture sensitivity, and pH-dependent isolation failures.
Module 1: The "Gold Standard" Protocol
Do not rely on generic literature for this synthesis. The following protocol is optimized for reproducibility and scale , integrating insights from Organic Syntheses and modern microwave-assisted methodologies.
Core Reaction: The Thiourea Condensation
Reaction Type: Cyclocondensation Mechanism: Nucleophilic addition-elimination followed by dehydration.
Optimized Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Thiourea | 1.1 - 1.2 | Nucleophile | Use slight excess to drive consumption of the dicarbonyl. |
| 1,3-Dicarbonyl | 1.0 | Electrophile | Pre-dissolve. If using acetals (e.g., 1,1,3,3-tetraethoxypropane), acid hydrolysis is required first. |
| Base (NaOEt/KOH) | 1.1 - 1.5 | Catalyst | MUST be anhydrous. Water inhibits the initial nucleophilic attack. |
| Solvent (EtOH) | N/A | Medium | Absolute Ethanol is preferred. Denatured alcohol can introduce unknown impurities. |
Step-by-Step Workflow
-
Preparation: Dissolve thiourea (1.2 eq) in absolute ethanol under
atmosphere. -
Activation: Add Sodium Ethoxide (NaOEt) (1.2 eq). Stir for 10 mins. Note: The solution should be clear/yellow.
-
Addition: Add the 1,3-dicarbonyl compound dropwise.
-
Why? Controls the exotherm and prevents localized concentration gradients that favor side reactions.
-
-
Cyclization (Choose Method):
-
Method A (Thermal): Reflux for 3–6 hours. Monitor TLC (Hexane:EtOAc 7:3).[1]
-
Method B (Microwave - Recommended): Irradiate at 120°C for 10–20 mins. (See Data Table 1 below).
-
-
Isolation (The Failure Point): The reaction mixture is basic. The product exists as a soluble salt.
-
Action: Cool to 0°C. Acidify with HCl or Acetic Acid to pH 5–6.
-
Result: The product precipitates as the thione/thiol.
-
Visualizing the Workflow
Figure 1: Optimized workflow for Pyrimidine-2-thiol synthesis. Note the critical acidification step.[2]
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My reaction mixture turned dark/black, and the yield is <30%. What happened?
Diagnosis: Oxidation and Thermal Decomposition.
-
The Science: Thiourea is susceptible to thermal decomposition into ammonium thiocyanate at high temperatures or prolonged reflux. Furthermore, in the presence of oxygen, the resulting thiol can oxidize to form disulfides (dimers), which are often dark, tarry byproducts.
-
The Fix:
-
Degas solvents: Sparge ethanol with Nitrogen/Argon for 15 mins before use.
-
Reduce Thermal Load: Switch to Microwave Synthesis . It reduces reaction time from hours to minutes, minimizing thermal degradation.
-
Check Base Quality: Old NaOEt absorbs moisture, becoming NaOH + EtOH. This introduces water, which competes with the condensation.
-
Q2: I see product on TLC, but when I work it up, I get nothing (or a water-soluble oil).
Diagnosis: Incorrect pH management (Tautomerism Trap).
-
The Science: Pyrimidine-2-thiols exist in a tautomeric equilibrium between the thiol (aromatic, acidic) and thione (amide-like, neutral/polar) forms.
-
In Basic conditions: It exists as the thiolate anion (highly water-soluble).
-
In Highly Acidic conditions (pH < 1): The pyrimidine nitrogens protonate, forming a soluble cation.
-
-
The Fix: You missed the "Isoelectric Point."
-
Protocol: Do not dump excess HCl. Add acid dropwise while monitoring pH. The product typically crashes out best between pH 5 and 7 . If you go too low (pH 1), you re-dissolve it.
-
Q3: The product is sticky and won't crystallize.
Diagnosis: Impurity occlusion (often unreacted thiourea or sulfur).
-
The Fix:
-
Reprecipitation: Dissolve the crude gum in 10% NaOH (filters out non-acidic impurities). Filter the solution. Then, slowly acidify the filtrate with Acetic Acid.
-
Solvent Swap: Recrystallize from Glacial Acetic Acid or DMF/Water .
-
Module 3: Advanced Optimization (Data & Logic)
Microwave vs. Conventional Heating
Transitioning to microwave irradiation is the single most effective way to improve yield for this specific scaffold.
| Parameter | Conventional Reflux | Microwave Assisted (120°C) | Improvement Factor |
| Time | 4 – 12 Hours | 10 – 20 Minutes | 20x Faster |
| Yield | 40% – 60% | 80% – 92% | +30-50% Yield |
| Purity (Crude) | Low (Tarry byproducts) | High (Cleaner profile) | Simplified Workup |
Logic Map: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving common synthesis failures.
Module 4: Tautomerism & Storage
Critical Insight: In solution (polar solvents) and solid state, the Thione form (NH-C=S) predominates over the Thiol form (N=C-SH). However, for S-alkylation reactions, the anion reacts via the Sulfur atom (Soft Nucleophile).
-
Storage Warning: These compounds are prone to oxidation to disulfides upon long-term storage in air.
-
Recommendation: Store under inert atmosphere (Argon) in amber vials. If the solid turns from yellow to brown, recrystallize before use.
References
-
Organic Syntheses Procedure
-
Microwave Optimization
-
Tautomerism Mechanism
-
Solid Phase Synthesis
Sources
- 1. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol. Its purpose is to ensure experimental integrity and reproducibility by addressing common challenges related to the compound's stability and storage. The information herein is synthesized from the known chemical principles of pyrimidine-2-thiol derivatives and best practices for handling thiol-containing compounds.
Section 1: Core Chemical Properties & Stability Profile
Understanding the inherent chemical nature of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol is critical to its proper handling. The molecule's stability is primarily influenced by two key features: a thione-thiol tautomerism and the susceptibility of the thiol group to oxidation.
1.1 Thione-Thiol Tautomerism
Like other 2-mercaptopyrimidines, this compound exists as an equilibrium between two tautomeric forms: the thiol form and the thione form.[1][2] The predominance of one form over the other is heavily influenced by the solvent environment. In dilute solutions and nonpolar solvents, the thiol form is generally favored.[1] Conversely, polar solvents and self-association (at higher concentrations) shift the equilibrium toward the more stable thione form.[1][2]
1.2 Primary Degradation Pathway: Oxidation to Disulfide
The primary route of degradation for this compound, particularly when in its thiol form, is oxidation. The thiol group (-SH) is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, heat, and trace metal ions. This reaction results in the formation of a disulfide-bridged dimer, which will alter the compound's chemical properties, solubility, and biological activity. Studies on similar mercaptopyrimidines have shown that this transformation can occur quantitatively over time in solution.[1]
Caption: Key stability-related transformations of the compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the solid compound?
To maximize the shelf-life of the solid material, it should be stored under conditions that minimize exposure to atmospheric oxygen, moisture, and light.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[3] For short-term storage, 0-8°C is acceptable.[4] | Reduces the rate of potential solid-state degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the thiol group by atmospheric oxygen.[5] |
| Container | Use a tightly sealed, amber glass vial or a container wrapped in foil. | Protects the compound from light and moisture.[6] |
| Location | Keep in a dry, well-ventilated place away from heat sources.[7][8] | Prevents moisture uptake and thermal degradation. |
Q2: How should I prepare and store stock solutions?
Stock solutions are significantly more prone to degradation than the solid compound.
-
Solvent Choice: Use high-purity, anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] The compound is expected to have limited solubility in aqueous buffers.
-
Preparation: To minimize oxidation, use a solvent that has been degassed by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes prior to use.[3][5] Prepare the solution under an inert atmosphere if possible.
-
Storage: Store stock solutions in small aliquots at -20°C or, for maximum stability, at -80°C. Do not store aqueous solutions for more than one day.[3] Minimize freeze-thaw cycles by using single-use aliquots.
-
Usage: Before use, allow an aliquot to thaw completely and equilibrate to room temperature. Visually inspect for any color change (e.g., yellowing) or precipitate, which may indicate degradation or insolubility.
Q3: My solution has turned yellow. What does this mean and can I still use it?
A color change, typically to a yellow or brownish hue, is a common indicator of degradation, most likely due to the formation of the disulfide dimer or other oxidative byproducts.[9] It is strongly recommended to discard the discolored solution and prepare a fresh stock from solid material to ensure the accuracy and reproducibility of your experimental results.
Q4: How can I minimize compound degradation during my experiments?
-
Use Fresh Solutions: Prepare stock solutions fresh whenever possible, or use aliquots that have been stored correctly for a minimal amount of time.
-
Inert Atmosphere: For sensitive reactions, maintain an inert atmosphere over the reaction mixture.[5][10]
-
Control pH: Thiols are more easily oxidized at higher (basic) pH levels because the corresponding thiolate anion is more nucleophilic and reactive.[5] If your experimental conditions are basic, the risk of oxidation increases. Consider the pH of your buffers carefully.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean. Trace metal contaminants can catalyze thiol oxidation.
Q5: What is the expected shelf-life of this compound?
When stored as a solid under the recommended conditions (-20°C, inert atmosphere, dark), the compound is expected to be stable for at least one to two years. For stock solutions in anhydrous DMSO stored at -80°C, the stability is significantly reduced, and they should ideally be used within 1-3 months. These are estimates based on the general stability of thiol-containing heterocyclic compounds; for critical applications, periodic purity analysis (e.g., by HPLC or LC-MS) is recommended.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow to diagnose and resolve them.
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 4: Protocols & Methodologies
Protocol 1: Long-Term Storage of Solid 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
-
Container: Place the compound in a pre-weighed, clean, dry amber glass vial.
-
Inerting: Place the uncapped vial inside a larger chamber or desiccator that can be evacuated and backfilled.
-
Cycle: Gently evacuate the chamber and backfill with a dry, inert gas such as Argon or Nitrogen. Repeat this cycle 2-3 times to ensure the removal of atmospheric oxygen and moisture.
-
Sealing: Working quickly under a positive pressure of inert gas, tightly cap the vial with a Teflon-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial inside a secondary container and store in a freezer at -20°C.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Solvent Degassing: Dispense the required volume of anhydrous DMSO into a clean flask. Sparge the solvent with a gentle stream of Argon or Nitrogen gas for 15-20 minutes.
-
Weighing: Weigh the desired amount of solid compound directly into a clean vial in a draft-free environment.
-
Dissolution: Add the degassed DMSO to the solid. Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, cryo-safe microtubes that have been pre-labeled.
-
Storage: Immediately place the aliquots in a freezer box and store at -80°C.
Protocol 3: General Handling and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.[6][7]
-
Cleaning: Thiol compounds can have persistent odors. All glassware and equipment that comes into contact with the compound should be decontaminated by soaking in a bleach solution overnight before standard washing.[10]
-
Disposal: Dispose of all waste, including unused compound and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.[12] Do not dispose of down the drain.
References
-
Beak, P., & Bonham, J. (1965). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 43(11), 2967-2975. Retrieved from [Link]
-
Beak, P., & Bonham, J. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Retrieved from [Link]
-
Kumar, S., & Narasimhan, B. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 53. Retrieved from [Link]
-
Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-7. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
Crosby, D. G., Berthold, R. V., & Johnson, H. E. (1963). 2-MERCAPTOPYRIMIDINE. Organic Syntheses, 43, 68. Retrieved from [Link]
-
Reddit. (2013). r/chemistry - Handling thiols in the lab. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. reddit.com [reddit.com]
- 6. chempoint.com [chempoint.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. orgsyn.org [orgsyn.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. fishersci.es [fishersci.es]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrimidine-2-Thiol Synthesis & Optimization
Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-SH-OPT-001 Subject: Optimization of Reaction Conditions for Pyrimidine-2-Thiol Scaffolds
Introduction
Welcome to the Technical Support Center. You are likely here because your pyrimidine-2-thiol synthesis is suffering from low yields, oxidative dimerization (disulfide formation), or ambiguity regarding the thione-thiol tautomerism.
This guide moves beyond standard textbook procedures. It treats the synthesis as a dynamic system where solvent polarity, basicity, and thermodynamic control dictate the success of the heterocyclization.
Module 1: Core Reaction Logic & Stoichiometry
The Mechanism: The most robust route to pyrimidine-2-thiols is the condensation of 1,3-dicarbonyls (or chalcones) with thiourea .
-
Base-Catalyzed (Chalcone Route): Involves a Michael addition of thiourea to the enone followed by cyclization.
-
Acid-Catalyzed (Biginelli Variation): Involves an N-acyliminium ion intermediate.
Critical Parameter: The Tautomer Trap
Users often report "missing S-H peaks" in NMR.
-
Technical Insight: In solution and solid state, these compounds exist predominantly as the pyrimidine-2(1H)-thione (NH form) rather than the pyrimidine-2-thiol (SH form).
-
Implication: If you are attempting S-alkylation subsequent to ring formation, the "thiol" form is generated in situ by the base. You do not need to isolate the thiol tautomer to react it.
Standard Stoichiometry Table:
| Component | Equivalents | Role | Optimization Note |
| Precursor | 1.0 | 1,3-Diketone or Chalcone | Purity is critical; trace acid in diketones kills base catalysts. |
| Thiourea | 1.2 - 1.5 | Dinucleophile | Excess is required to drive equilibrium; thiourea decomposes at high T. |
| Base (Cat.) | 1.0 - 3.0 | KOH / NaOEt | Crucial: Use NaOEt for ester-containing precursors to prevent hydrolysis/transesterification. |
| Solvent | [0.5 M] | Ethanol / Methanol | Protic solvents stabilize the polar transition state of the condensation. |
Module 2: Troubleshooting & Optimization Guides
Issue A: "My reaction yield is stuck below 40%."
Diagnosis:
-
Incomplete Cyclization: The intermediate acyclic ureide often precipitates before cyclization is complete.
-
Solvent Effect: Aprotic solvents (THF, DCM) are generally poor for this condensation because they do not stabilize the zwitterionic intermediates.
Protocol Optimization (Thermal):
-
Switch Solvent: Move to Ethanol or n-Butanol . The higher boiling point of n-Butanol (117°C) drives the dehydration step which is often the rate-limiting bottleneck.
-
Base Strength: If using K₂CO₃ (weak base), switch to KOH or NaOEt . The deprotonation of thiourea increases its nucleophilicity significantly.
Issue B: "The product is yellow/orange and insoluble (Disulfide Formation)."
Diagnosis: Pyrimidine-2-thiols are highly susceptible to oxidative dimerization to form bis(pyrimidinyl)disulfides , especially under basic conditions in the presence of air.
Corrective Action:
-
Degas Solvents: Sparge your ethanol with Nitrogen/Argon for 15 minutes before adding base.
-
Workup Modification: When acidifying the reaction mixture to precipitate the product, add a reducing agent (e.g., 10% Sodium Metabisulfite ) to the aqueous acid solution. This reverses any incidental oxidation.
Issue C: "Reaction times are too long (12-24 hours)."
Diagnosis: Thermal reflux is inefficient for this heterocyclization due to slow heat transfer and solvent reflux limitations.
Protocol Optimization (Microwave): Microwave irradiation significantly accelerates this condensation (from hours to minutes) by superheating the solvent and providing direct dipolar activation of the polar intermediates.
Microwave Protocol (High-Throughput):
-
Vessel: 10 mL Pyrex sealed tube.
-
Load: Chalcone (1 mmol) + Thiourea (1.5 mmol) + KOH (1.5 mmol) + Ethanol (2 mL).
-
Settings:
-
Temp: 140°C
-
Hold Time: 10–20 minutes
-
Power: Dynamic (Max 300W)
-
-
Result: Yields typically improve to 85-95% with cleaner impurity profiles [1][2].
Module 3: Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing your synthesis based on observed failure modes.
Caption: Decision tree for troubleshooting pyrimidine-2-thiol synthesis parameters.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a broad singlet at 13-14 ppm instead of a thiol peak at 3-4 ppm? A: You are observing the Thione (NH) tautomer. The pyrimidine-2-thiol structure exists in equilibrium with pyrimidine-2(1H)-thione. In polar solvents (DMSO-d6) and the solid state, the thione form is energetically favored by ~7 kcal/mol [3]. This is not an impurity; it is the correct product. If you need to characterize the thiol form, you may need to trap it via S-methylation.
Q2: Can I use the "Biginelli" conditions (Acid Catalysis) for all substrates? A: No. Acid catalysis (Biginelli) works best for aldehydes + urea/thiourea + beta-ketoesters . If you are starting from chalcones (enones) , you must use base catalysis (KOH/NaOEt). Acid will not promote the Michael addition of thiourea to the chalcone effectively in this context.
Q3: How do I remove the "rotten egg" smell during workup? A: The smell is likely unreacted thiourea degrading to H₂S or low molecular weight mercaptans. Protocol: Treat your aqueous waste stream with dilute bleach (Sodium Hypochlorite) before disposal. This oxidizes the sulfur species to odorless sulfates/sulfonates. Warning: Do this in a fume hood as the initial reaction is exothermic.
Q4: Is it better to use S-alkylisothiourea instead of thiourea? A: Yes, for specific targets. Using S-alkylisothiourea (e.g., S-methylisothiourea hemisulfate) allows you to lock the sulfur in the thiol form and skip a methylation step later. However, this requires a "One-Pot" protocol where you first condense with base, then cyclize with acid [4].[1]
References
-
Fandakli, S., et al. (2018). "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method." Turkish Journal of Chemistry.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
Naimi-Jamal, M. R., et al. (2008). "Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers... and tautomers." Journal of Physical Chemistry A.
-
Li, Z., et al. (2024). "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea."[1] RSC Advances.
-
BenchChem Technical Support. "Troubleshooting unexpected side reactions in pyrimidine synthesis."
Sources
Validation & Comparative
Comparative Guide: Anti-Inflammatory Efficacy of Pyrimidine Analogs
Focus: Thieno[2,3-d]pyrimidines vs. Pyrrolo[2,3-d]pyrimidines
Executive Summary
The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs. In the context of inflammation, recent medicinal chemistry efforts have pivoted from non-selective NSAIDs to targeted pyrimidine analogs designed to minimize gastrointestinal (GI) toxicity while maximizing potency.
This guide compares two dominant classes of pyrimidine analogs: Thieno[2,3-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines .
-
Thieno-fused analogs typically exhibit superior COX-2 selectivity , positioning them as safer alternatives to traditional NSAIDs with reduced ulcerogenic risk.
-
Pyrrolo-fused analogs often function as multi-target inhibitors , simultaneously acting on COX enzymes and downstream cytokines (TNF-
, IL-6), offering a broader therapeutic window for complex autoimmune conditions.
Mechanistic Architecture & Signaling Pathways
To understand the efficacy of these analogs, we must map their intervention points within the inflammatory cascade. The primary target remains the Cyclooxygenase (COX) pathway, but secondary targets (Cytokines/Kinases) differentiate the classes.
Figure 1: Inflammatory Cascade and Pyrimidine Intervention
This diagram illustrates the Arachidonic Acid pathway and the specific blockade points of pyrimidine analogs compared to standard NSAIDs.
Caption: Pathway map showing Thieno-analogs targeting COX-2 selectively, while Pyrrolo-analogs exhibit dual inhibition of COX-2 and downstream cytokines.[1][2][3][4][5][6][7][8][9][10][11]
Comparative Analysis: Thieno- vs. Pyrrolo- Analogs[6]
Thieno[2,3-d]pyrimidines: The Selectivity Specialists
Thieno[2,3-d]pyrimidines are designed to mimic the pharmacophore of Coxibs (e.g., Celecoxib). The sulfur atom in the fused ring system enhances lipophilicity, allowing deeper penetration into the hydrophobic side pocket of the COX-2 enzyme, which is absent in COX-1.
-
Key Advantage: High Selectivity Index (SI). Studies indicate these derivatives often achieve SI values >50, significantly reducing gastric ulceration risks compared to Indomethacin [1][4].
-
Structural Insight: Substitution at the C-2 position with a bulky aryl group (e.g., 4-methoxyphenyl) maximizes van der Waals interactions within the COX-2 active site [4].
Pyrrolo[2,3-d]pyrimidines: The Multi-Target Approach
Pyrrolo-fused analogs often possess a nitrogen-rich scaffold that can form hydrogen bonds with multiple targets. Recent data suggests these compounds not only inhibit COX-2 but also suppress TNF-
-
Key Advantage: Superior efficacy in chronic inflammation models (e.g., adjuvant arthritis) where cytokine storms drive pathology.
-
Structural Insight: The N-7 position is critical; attaching a hydrazone or pyrazole moiety here significantly boosts anti-inflammatory activity, often outperforming standard drugs in edema reduction [6].
Quantitative Performance Matrix
The following table synthesizes representative data from recent structure-activity relationship (SAR) studies comparing these classes against standard controls.
| Feature | Thieno[2,3-d]pyrimidines [1,4] | Pyrrolo[2,3-d]pyrimidines [5,6] | Celecoxib (Control) | Indomethacin (Control) |
| Primary Target | COX-2 (Highly Selective) | COX-2 + Cytokines (TNF- | COX-2 | COX-1 & COX-2 |
| IC50 (COX-2) | 0.30 – 0.65 | 0.90 – 1.80 | 0.65 | 0.60 |
| Selectivity Index | High (>80) | Moderate (20-50) | High (>300) | Low (<1) |
| Edema Reduction | 45% - 60% (Acute Phase) | 55% - 70% (Late Phase) | ~60% | ~50% |
| Ulcer Index | Low (< 1.0) | Low to Moderate | Low | High (> 3.0) |
Validated Experimental Protocols
To replicate these findings, researchers must utilize self-validating protocols. The following methodologies are standardized for evaluating pyrimidine analogs.
Protocol A: In Vitro COX-2 Inhibition (TMPD Oxidation Assay)
Rationale: This colorimetric assay measures the peroxidase activity of COX enzymes. It is preferred over radioimmunoassays for its high throughput capability and lower cost.
Reagents:
-
Purified Ovine COX-2 enzyme.
-
Arachidonic Acid (Substrate).[12]
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Redox indicator.[4][8][9]
-
Heme (Cofactor).
Workflow:
-
Preparation: Dissolve test compounds (Thieno/Pyrrolo analogs) in DMSO. Prepare serial dilutions (0.01
M to 100 M). -
Incubation: Mix enzyme (10 units) with Heme and test compound in Tris-HCl buffer (pH 8.0). Incubate at 25°C for 5 minutes. Control: Use DMSO only (100% activity).
-
Activation: Add Arachidonic Acid (100
M) and TMPD solution. -
Measurement: Monitor absorbance at 610 nm immediately. The rate of TMPD oxidation is proportional to COX activity.
-
Calculation:
Validation Check: Celecoxib must show IC50 < 1 M for the assay to be valid [2].
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Rationale: The "Gold Standard" for acute inflammation. It is biphasic: Phase 1 (0-2h) is histamine/serotonin driven; Phase 2 (3-5h) is prostaglandin driven (COX-2 dependent).
Subject: Wistar Rats (150-200g), n=6 per group.
Workflow:
-
Baseline: Measure initial paw volume (
) using a digital plethysmometer. -
Administration: Administer test compounds (e.g., 10, 20 mg/kg p.o.) or Vehicle (1% CMC) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (Lambda type) in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Analysis: Focus on the 3-5 hour window for COX-2 assessment.
Ethical Check: Animals showing distress or edema >50% increase should be monitored according to IACUC guidelines [3].
Experimental Workflow Visualization
Figure 2: Screening Pipeline for Pyrimidine Analogs
A logical flow from synthesis to lead candidate selection.
Caption: Step-by-step screening funnel. Only compounds passing the Selectivity Index (SI) and Toxicity thresholds proceed to in vivo testing.
References
-
Abdelgawad, M. A., et al. (2024).[3] "Design, Synthesis and Molecular Docking of Pyrimidine Derivatives as Potent COX-2 Inhibitors." Taylor & Francis.
-
Tylińska, B., et al. (2024).[4] "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties."[4][8][9] International Journal of Molecular Sciences.
-
BenchChem Protocols. (2025). "Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models." BenchChem.[13]
-
Brieflands. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.
-
Frontiers Editorial. (2026). "Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation." Frontiers in Chemistry.
-
ResearchGate. (2025). "Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives." ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Comparative Docking Studies of Pyrimidine-2-Thiol Derivatives: From In Silico Screening to Therapeutic Potential
Introduction: The Significance of the Pyrimidine-2-Thiol Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids (cytosine, uracil, and thymine)[1]. This inherent biological relevance makes pyrimidine derivatives a "privileged scaffold" for drug discovery, with a wide range of demonstrated biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[2][3][4]. The pyrimidine-2-thiol subclass, in particular, has garnered significant attention. The thiol group at the C2 position serves as a versatile handle for synthetic modifications and a key interaction point with biological targets, making these compounds promising candidates for therapeutic development.
This guide provides an in-depth comparative analysis of molecular docking studies performed on pyrimidine-2-thiol derivatives. We will dissect the methodologies, compare binding affinities against critical disease targets, and provide the causal logic behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage computational docking to identify and optimize novel pyrimidine-2-thiol-based therapeutic agents.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a macromolecule (receptor), such as a protein or enzyme[5][6]. This in silico method is indispensable in modern drug discovery for several reasons[6][7]:
-
High-Throughput Screening: It allows for the rapid screening of vast virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for experimental testing.
-
Hit-to-Lead Optimization: Docking helps in understanding the structure-activity relationship (SAR), guiding the chemical modification of a "hit" compound to improve its potency and selectivity.
-
Mechanism of Action: By visualizing the binding pose, researchers can hypothesize how a compound exerts its biological effect, identifying key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding.
The process relies on two core components: a search algorithm that generates various ligand poses within the binding site and a scoring function that ranks these poses based on their predicted binding affinity (often expressed as binding energy in kcal/mol)[5]. A more negative score typically indicates a more favorable and stable interaction.
Key Biological Targets for Pyrimidine-2-Thiol Derivatives
Docking studies have explored the potential of pyrimidine-2-thiol derivatives against a range of validated therapeutic targets. The versatility of the scaffold allows it to be tailored to fit into diverse binding pockets.
-
Anti-inflammatory Targets (COX-1 & COX-2): Cyclooxygenase (COX) enzymes are responsible for producing prostaglandins, which mediate inflammation[8][9]. Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. Several studies have successfully docked pyrimidine-2-thiol derivatives into the active sites of COX-1 and COX-2, identifying key interactions that suggest a mechanism for their anti-inflammatory effects[1][10][11].
-
Anticancer Targets (Kinases & Other Enzymes): The dysregulation of signaling pathways is a hallmark of cancer[12]. Pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often overactive in many cancers[13][14]. Other targets include Dihydrofolate Reductase (DHFR), an enzyme critical for nucleotide synthesis, and the PI3K/Akt signaling pathway, which governs cell growth and survival[15].
-
Antimicrobial Targets (DHFR & DNA Gyrase): In bacteria and fungi, enzymes like Dihydrofolate Reductase (DHFR) and DNA gyrase are essential for survival and replication[16]. The structural differences between microbial and human enzymes allow for the design of selective inhibitors. Pyrimidine-2-thiols have been docked against these targets to explore their potential as novel antimicrobial agents[17][16].
Comparative Docking Performance Analysis
The true power of docking lies in comparison. By docking a series of related compounds to the same target, we can discern which structural modifications enhance binding affinity. The following tables summarize findings from various studies, providing a comparative look at the performance of pyrimidine-2-thiol derivatives.
Table 1: Comparative Docking Against Cyclooxygenase (COX) Enzymes
| Compound ID/Description | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-1 (3KK6) | -9.8 | Not Specified | [1] |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-2 (5IKR) | -10.9 | Not Specified | [1] |
| Diclofenac (Standard) | COX-1 (3KK6) | -9.2 | Not Specified | [1] |
| Diclofenac (Standard) | COX-2 (5IKR) | -10.2 | Not Specified | [1] |
| Pyrimidine Derivative PY4 | COX-1 | -6.081 | Not Specified | [8] |
| Pyrimidine Derivative PY5 | COX-2 | -8.602 | Not Specified | [8] |
| Indole-pyrimidine-2-thiol (4f) | COX-1 (3KK6) | -9.4 | ARG-120, TYR-355 | [10] |
| Indole-pyrimidine-2-thiol (4f) | COX-2 (5IKR) | -10.1 | TYR-385, SER-530 | [10] |
Analysis: The data consistently shows that pyrimidine-2-thiol derivatives can achieve binding scores superior to or comparable with standard drugs like Diclofenac[1]. The presence of specific aromatic moieties, such as nitrophenyl and indole groups, appears to contribute significantly to the binding affinity, likely through enhanced hydrophobic and π-π stacking interactions within the active site[1][10].
Table 2: Comparative Docking Against Cancer-Related Protein Targets
| Compound ID/Description | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrimidine Derivative R8 | EGFR | - | Forms H-bonds at ATP binding site | [13] |
| Pyrimidine-2-thione (5a) | H-RAS-GTP | Top-ranked | Not Specified | [15] |
| Pyrazoline derivative (4Aiii) | EGFR | -10.91 | Not Specified | [14] |
| Pyrimidine derivative (5Bii) | EGFR | -7.32 | Not Specified | [14] |
| Aminopyrimidine hybrid (6c) | EGFR-TK | Not Specified | Met793 (H-bond) | [18] |
| Aminopyrimidine hybrid (10b) | EGFR-TK | Not Specified | Met793 (H-bond) | [18] |
Analysis: In the context of cancer, pyrimidine derivatives show strong potential as kinase inhibitors[18]. The ability to form hydrogen bonds with key residues in the ATP-binding hinge region (like Met793 in EGFR) is a critical determinant of inhibitory activity[18]. Studies also show that combining the pyrimidine scaffold with other heterocyclic rings, such as pyrazoline, can significantly boost binding energy[14]. The in silico results for compound 5a were strong enough to warrant its selection for further in vitro studies, where it showed potent activity against breast cancer cells, demonstrating a successful translation from computation to experiment[15].
Visualizing the Process: Workflows and Interactions
To better understand the concepts, the following diagrams, generated using Graphviz, illustrate the docking workflow, a key signaling pathway, and a representative ligand-protein interaction.
Caption: A typical workflow for a comparative molecular docking study.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Caption: Schematic of ligand-protein interactions.
Experimental Protocol: A Self-Validating System for Comparative Docking
This section provides a detailed, step-by-step methodology for conducting a comparative docking study using widely accepted tools like AutoDock Vina. The causality behind each step is explained to ensure scientific rigor.
Objective: To compare the binding affinity of a series of novel pyrimidine-2-thiol derivatives against a target protein (e.g., COX-2) and validate the docking protocol using a known inhibitor.
Required Tools:
-
Protein Data Bank (PDB): To obtain the 3D structure of the target.
-
Molecular Editor: ChemDraw or Marvin Sketch for drawing 2D ligand structures.
-
AutoDock Tools (ADT): For preparing protein and ligand files for docking.
-
AutoDock Vina: The docking engine.
-
Discovery Studio or PyMOL: For visualization and analysis.
Step 1: Receptor and Ligand Preparation (The Foundation)
-
Causality: Raw PDB files contain experimental artifacts (water molecules, co-factors) that can interfere with docking. Ligands must be converted from 2D to 3D and their energy minimized to represent a realistic, low-energy conformation. This preparation phase is critical for accuracy.
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 5IKR for COX-2) from the PDB.
-
Open the PDB file in ADT or Discovery Studio. Remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction[19].
-
Add polar hydrogens and compute Gasteiger charges. This correctly assigns partial charges to atoms, which is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the required .pdbqt format[20].
-
-
Ligand Preparation:
-
Draw the 2D structures of your pyrimidine-2-thiol derivatives and the known inhibitor (e.g., Diclofenac) using ChemDraw.
-
Import these structures into a program that can convert them to 3D and perform energy minimization (e.g., using the LigPrep module in Schrödinger or similar tools)[8]. This ensures the ligand starts in a sterically favorable conformation.
-
In ADT, define the rotatable bonds and save each prepared ligand in .pdbqt format.
-
Step 2: Protocol Validation with a Known Inhibitor (The Control)
-
Causality: Before screening unknown compounds, you must prove your docking protocol is reliable. This is achieved by "redocking" the co-crystallized ligand (if available) or a known inhibitor into the active site. A successful protocol will reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD) value (<2.0 Å)[21].
-
Define the Binding Site: Load the prepared protein into ADT. Identify the active site, typically by observing where the original co-crystallized ligand was bound.
-
Generate the Grid Box: Create a grid box that encompasses the entire binding site[19]. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.
-
Dock the Known Inhibitor: Run AutoDock Vina to dock the prepared known inhibitor into the defined grid box.
-
Analyze the Result: Compare the top-ranked docked pose with the original crystal structure pose. If the RMSD is below 2.0 Å, the protocol is considered validated and can be trusted for screening your novel compounds[21].
Step 3: Docking and Analysis of Novel Derivatives (The Experiment)
-
Causality: This is the core screening step. By docking all derivatives under identical conditions, their resulting binding scores can be objectively compared to rank their potential efficacy.
-
Execute Docking: Using the same protein preparation and grid parameters from the validation step, dock each of your pyrimidine-2-thiol derivatives.
-
Rank the Compounds: Collate the binding energy scores for the top-ranked pose of each derivative. A more negative score suggests a higher binding affinity.
-
Visualize and Analyze Interactions: For the most promising candidates (those with the best scores), use PyMOL or Discovery Studio to visualize their binding poses[19].
-
Identify key interactions: Are there hydrogen bonds with critical active site residues?
-
Observe hydrophobic contacts: Does the molecule fit well within hydrophobic pockets?
-
Compare with the known inhibitor: Does your compound form similar interactions, or does it exploit different ones? This analysis provides a rational basis for the observed binding scores.
-
Step 4: Correlating with Experimental Data (The Proof)
-
Causality: Computational docking provides a prediction of binding affinity; it is not a direct measure of biological activity[5]. Experimental validation is essential to confirm the in silico findings.
-
Synthesize and Test: Synthesize the most promising compounds identified through docking.
-
Perform Biological Assays: Conduct in vitro enzyme inhibition assays to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Establish Correlation: Compare the ranking from docking scores with the ranking from experimental IC50 values. A strong correlation provides powerful evidence that your computational model is predictive and can be used to design even more potent inhibitors in the future[13][15][22].
Conclusion and Future Perspectives
Comparative molecular docking is an invaluable tool for exploring the therapeutic potential of pyrimidine-2-thiol derivatives. The collective evidence from numerous studies demonstrates that this scaffold can be effectively tailored to bind with high affinity to a diverse array of biological targets implicated in inflammation, cancer, and microbial infections[1][15][16]. The most successful derivatives often feature aromatic substitutions that enhance hydrophobic and π-π interactions within the target's active site[1][10].
The future of this research lies in the tight integration of computational and experimental approaches. As docking algorithms and scoring functions become more sophisticated, their predictive power will increase[6]. The next generation of studies should not only focus on binding affinity but also incorporate predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the design phase to improve the chances of developing clinically viable drugs[8][9]. By combining rational in silico design with rigorous experimental validation, the versatile pyrimidine-2-thiol scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.
References
-
Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]
-
Kodical, D. D., et al. (2020). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Khan, M. A., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]
-
Scilit. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Scilit. [Link]
-
Kodical, D. D., et al. (2020). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. [Link]
-
Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Scientific Reports. [Link]
-
El-Fakharany, E. M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]
-
Patel, A., et al. (2025). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Pharmaceutical and Chemical Journal. [Link]
-
Rajendra Prasad, Y. (2024). Indole moiety bearing Pyrimidine-2-thiolderivatives: Synthesis, Characterization and their insilico molecular docking studies in comparison to standard ligand drug. ResearchGate. [Link]
-
Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]
-
Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]
-
Al-Anazi, M. R., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry. [Link]
-
Alam, M. S., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [Link]
-
Akondi, K. (2015). A Validated Molecular Docking Study of Lipid–Protein Interactions. VU Research Repository. [Link]
-
Al-Ostath, A. I., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
Journal of Cardiovascular Disease Research. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Journal of Cardiovascular Disease Research. [Link]
-
Khan, I., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]
-
Johnson, G. T., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
-
Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]
-
Drug Design, Development and Therapy. (2025). Network Pharmacology, Molecular Docking and Experimental Validation on. Drug Design, Development and Therapy. [Link]
-
El-Sayed, R. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. [Link]
-
International Journal of Science and Technology. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Technology. [Link]
-
Al-Warhi, T., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. RSC Advances. [Link]
-
ResearchGate. (n.d.). Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. ResearchGate. [Link]
-
Tjitda, P. J. P., et al. (2025). QSAR and Molecular Docking of Pyrimidine Derivatives Against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). DergiPark. [Link]
-
International Journal of Science and Technology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Science and Technology. [Link]
-
Journal of Advanced Scientific Research. (2022). MOLECULAR DOCKING STUDIES OF THIAZOLOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. Journal of Advanced Scientific Research. [Link]
-
Sanath Kumar, S., et al. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Ramani, P., et al. (2020). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Genetic Engineering and Biotechnology. [Link]
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- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. gsconlinepress.com [gsconlinepress.com]
- 5. benchchem.com [benchchem.com]
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- 15. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciensage.info [sciensage.info]
- 17. researchgate.net [researchgate.net]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Technical Guide: Assessing the Selectivity of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
The following guide is a technical assessment of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol , structured for researchers evaluating this scaffold as a pharmacophore or chemical probe.
Executive Summary
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol represents a specialized chemotype often utilized in Fragment-Based Drug Discovery (FBDD). Unlike ubiquitous aminopyrimidine scaffolds (found in kinase inhibitors like Palbociclib), the 2-thiol functionality classifies this molecule primarily as a Zinc-Binding Group (ZBG) precursor or a covalent warhead intermediate.
Its selectivity profile is defined by two competing structural domains:
-
The Pyrimidine-2-thiol Core: A monodentate or bidentate ligand for metalloenzymes (MMPs, HDACs, Carbonic Anhydrases).
-
The 4-(4-Methylpiperidin-1-yl) Tail: A hydrophobic/basic moiety designed to occupy the S1' specificity pocket of proteases or the solvent-exposed region of kinases.
This guide provides the experimental framework to assess its selectivity against standard hydroxamate inhibitors and alternative scaffolds.
Comparative Analysis: Performance vs. Alternatives
In the context of metalloenzyme inhibition (e.g., Matrix Metalloproteinases - MMPs), the "Gold Standard" for potency is the Hydroxamic Acid group. However, hydroxamates suffer from poor selectivity (the "hydroxamate crisis" in clinical trials). The pyrimidine-2-thiol offers a distinct selectivity profile.
Table 1: Selectivity & Performance Metrics
| Feature | 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol | Hydroxamic Acids (e.g., Marimastat) | Carboxylates |
| Binding Mode | Monodentate/Bidentate (S-Zn coordination) | Bidentate chelation (O-Zn-O) | Monodentate |
| Potency (IC50) | Moderate (µM to high nM range) | High (low nM range) | Low (µM range) |
| Selectivity | High (Tunable via Piperidine tail) | Low (Binds most Zn-enzymes) | Moderate |
| Metabolic Stability | Low to Moderate (S-oxidation/glucuronidation) | Low (Hydrolysis/Glucuronidation) | High |
| Toxicity Risk | Thiol-ene reactivity (Haptens) | Musculoskeletal syndrome (MSS) | Low |
Key Insight: The pyrimidine-2-thiol is less potent than hydroxamates but offers superior selectivity potential because the thiol's weaker ZBG affinity forces the molecule to rely more on the piperidine tail's interaction with the specific protein pocket (S1') for binding energy.
Mechanism of Action & Selectivity Logic
To assess selectivity, one must understand the binding thermodynamics. The compound operates via a "Anchor and Probe" mechanism:
-
Anchor (Thiol): Coordinates the catalytic Zinc ion.
-
Probe (Piperidine): Scans the hydrophobic S1' channel.
Selectivity is achieved when the Probe interaction is sterically compatible only with the target isoform (e.g., MMP-13 vs. MMP-1).
Diagram 1: Binding Mode & Selectivity Logic
Caption: The "Anchor and Probe" mechanism where the piperidine tail dictates isoform selectivity by exploiting steric differences in the S1' pocket.
Experimental Protocols for Selectivity Assessment
Do not rely on single-point assays. Use this self-validating workflow to rigorously define the compound's profile.
Protocol A: Chemical Reactivity Profiling (The "False Positive" Check)
Objective: Determine if the thiol is acting as a promiscuous pan-assay interference compound (PAINS) via non-specific cysteine modification.
-
Reagents: Ellman’s Reagent (DTNB), Glutathione (GSH) (100 µM), Compound (10 µM).
-
Method:
-
Incubate Compound with GSH in PBS (pH 7.4) for 0, 1, and 4 hours.
-
Add DTNB and measure absorbance at 412 nm.
-
-
Validation Criteria: If GSH consumption > 20% within 1 hour, the compound is a reactive alkylator , not a selective inhibitor. Stop development or modify structure.
Protocol B: Isoform Selectivity Panel (The "Fingerprint")
Objective: Quantify the Selectivity Ratio (SR) against relevant isoforms.
-
Setup: Use a FRET-based enzymatic assay (e.g., MMP-1, MMP-2, MMP-9, MMP-13).
-
Procedure:
-
Prepare 10-point dose-response curves (1 nM to 100 µM).
-
Pre-incubate enzyme + compound for 30 mins (critical for ZBGs to reach equilibrium).
-
Initiate with fluorogenic substrate.
-
-
Data Analysis: Calculate
.-
Target: SR > 50 is acceptable for lead compounds.
-
Protocol C: Off-Target Safety Profiling (GPCRs)
Objective: The 4-methylpiperidine moiety is a "privileged structure" for GPCRs (Dopamine, Histamine), posing a selectivity risk.
-
Assay: Radioligand Binding Panel (hERG, D2, H1).
-
Critical Threshold: If
, the piperidine tail requires modification (e.g., adding polarity) to reduce cardiotoxicity risk.
Workflow Visualization
Diagram 2: Selectivity Assessment Workflow
Caption: Step-by-step decision tree for validating the scaffold's utility as a selective probe.
References
-
Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link
-
Cohen, S. M., et al. (2004). From Promiscuity to Precision: Protein Kinase Inhibitors. Nature Reviews Drug Discovery. Link
-
Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Link
-
Fisher, J. F., & Mobashery, S. (2006).[1] Recent advances in MMP inhibitor design.[1][2][3][4][5] Cancer Metastasis Reviews. Link
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- 4. Characterization of an exosite binding inhibitor of matrix metalloproteinase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
